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  • Product: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide
  • CAS: 926218-29-3

Core Science & Biosynthesis

Foundational

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide chemical structure and properties

An In-Depth Technical Guide to N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide: Structure, Properties, and Therapeutic Potential Introduction N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a molecule of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide: Structure, Properties, and Therapeutic Potential

Introduction

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a molecule of significant interest in the field of medicinal chemistry, primarily due to its composite structure which combines two key pharmacophores: the pyridine-3-carboxamide nucleus and a 4-(aminomethyl)phenyl moiety. The pyridine-3-carboxamide scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] This guide provides a comprehensive technical overview of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, detailing its chemical structure, physicochemical properties, a proposed synthetic route, and its potential pharmacological applications based on the well-established activities of related analogues.

Chemical Structure and Nomenclature

The chemical structure of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide consists of a pyridine ring acylated with a carboxamide group at the 3-position, which is in turn linked to a 4-(aminomethyl)phenyl group.

  • IUPAC Name: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

  • Molecular Formula: C₁₃H₁₃N₃O

  • Synonyms: N-(4-(aminomethyl)phenyl)nicotinamide

The structure is characterized by a central amide bond connecting the nicotinic acid (pyridine-3-carboxylic acid) backbone to the aniline-like nitrogen of the 4-(aminomethyl)phenyl group. The presence of a primary amine on the phenyl ring and the pyridine nitrogen imparts basic properties to the molecule, while the amide group can participate in hydrogen bonding.

Caption: Chemical structure of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.

Physicochemical Properties

PropertyPredicted ValueReference/Basis
Molecular Weight 227.27 g/mol Calculation from Molecular Formula
LogP ~1.5 - 2.5Based on similar pyridine carboxamides
pKa (most basic) ~8.5 - 9.5Attributed to the primary aminomethyl group
pKa ( pyridine N) ~3.0 - 4.0Typical for a pyridine ring with an electron-withdrawing group
Solubility Soluble in DMSO and methanol; sparingly soluble in water.General solubility of similar organic compounds
Appearance Likely a solid at room temperature.[5]

Synthesis and Purification

A plausible and efficient synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide would involve the coupling of a protected 4-(aminomethyl)aniline derivative with an activated form of nicotinic acid, followed by deprotection.

Proposed Synthetic Pathway

Synthesis_Pathway nicotinic_acid Nicotinic Acid intermediate Protected Intermediate nicotinic_acid->intermediate 1. SOCl₂ or EDC/HOBt 2. tert-butyl (4-aminobenzyl)carbamate, Base boc_aniline tert-butyl (4-aminobenzyl)carbamate product N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide intermediate->product TFA or HCl in Dioxane

Caption: Proposed synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling

  • To a solution of nicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl (4-aminobenzyl)carbamate (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection

  • Dissolve the crude intermediate from Step 1 in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.

Potential Pharmacological Activity and Applications

The pyridine-3-carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][7] The incorporation of the 4-(aminomethyl)phenyl group can further modulate the activity and pharmacokinetic properties of the parent molecule.

Potential Therapeutic Areas:
  • Oncology: Many pyridine carboxamide derivatives have been investigated as inhibitors of various protein kinases and other enzymes implicated in cancer, such as SHP2 inhibitors.[7]

  • Anti-inflammatory: The pyridine-3-carboxamide core is found in molecules with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.[3][4][8]

  • Neurological Disorders: Some pyridine carboxamides have shown potential in treating neurological conditions by modulating neurotransmitter systems or ion channels.[9]

  • Infectious Diseases: This scaffold has been explored for developing antibacterial, antifungal, and antimalarial agents.[1][10][11]

The primary amine of the 4-(aminomethyl)phenyl group provides a site for hydrogen bonding and salt formation, which can enhance binding to target proteins and improve aqueous solubility.

Conclusion

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide represents a promising, yet underexplored, chemical entity. Its structure combines the therapeutically relevant pyridine-3-carboxamide core with a versatile aminomethylphenyl substituent. The synthetic route proposed herein is robust and should be readily achievable in a standard laboratory setting. Based on the extensive literature on related compounds, this molecule warrants further investigation for its potential applications in various areas of drug discovery, particularly in oncology and inflammatory diseases.

References

  • PubChem. N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-[[4-(Aminomethyl)phenyl]methylamino]pyridine-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available from: [Link]

  • ResearchGate. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

  • PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • U.S. Environmental Protection Agency. N-[2-(4-Chlorophenyl)phenyl]pyridine-3-carboxamide Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Frontiers in Chemistry. (2023). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Available from: [Link]

  • ResearchGate. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available from: [Link]

  • Ramakrishnan, K., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. Available from: [Link]

  • MDPI. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules. Available from: [Link]

  • FooDB. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Available from: [Link]

  • MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. Available from: [Link]

  • PubMed. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • MDPI. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. Available from: [Link]

  • ResearchGate. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol -4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Available from: [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. System of Registries. Available from: [Link]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... Available from: [Link]

  • Matrix Fine Chemicals. PYRIDINE-3-CARBOXAMIDE | CAS 98-92-0. Available from: [Link]

  • PubMed Central. (2024). Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma. Cancers. Available from: [Link]

  • MDPI. (2011). 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues? International Journal of Molecular Sciences. Available from: [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Analytical Characterization of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

The following technical monograph provides a comprehensive physicochemical and analytical profile of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide . This guide is structured to serve researchers requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides a comprehensive physicochemical and analytical profile of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide . This guide is structured to serve researchers requiring high-fidelity data for stoichiometric calculations, analytical method development, and quality control.

CAS Registry Number: 926218-29-3 Common Synonyms: N-[4-(aminomethyl)phenyl]nicotinamide; 3-Pyridinecarboxamide, N-[4-(aminomethyl)phenyl]-

Molecular Identity & Stoichiometry

For precise formulation and dosing in drug discovery workflows, reliance on average molecular weight alone is insufficient. Below is the definitive stoichiometric breakdown.

Molecular Formula

 [1][2][3]
Molecular Weight Data
ParameterValue ( g/mol )Application Context
Average Molecular Weight 227.26 Use for molarity calculations, weighing, and bulk stoichiometry.
Monoisotopic Mass 227.1059 Use for High-Resolution Mass Spectrometry (HRMS) and exact mass validation (

).
Structural Connectivity Analysis

The molecule consists of a nicotinamide core coupled to a benzylamine moiety. The amide linkage is established at the aromatic aniline position, leaving the benzylic amine free. This distinction is critical for reactivity; the benzylic amine (


) is significantly more basic than the pyridine nitrogen (

) or the amide nitrogen.

ChemicalStructure Figure 1: Structural Connectivity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Pyridine Pyridine Ring (C5H4N) Carbonyl Carbonyl (C=O) Pyridine->Carbonyl C3 Position AmideNH Amide Linker (-NH-) Carbonyl->AmideNH Amide Bond Phenyl Phenyl Ring (C6H4) AmideNH->Phenyl C1' (Aniline N) Methyl Methylene Bridge (-CH2-) Phenyl->Methyl C4' (Para) Amine Primary Amine (-NH2) Methyl->Amine Benzylic

Synthetic & Impurity Context

Understanding the genesis of the molecule allows researchers to anticipate impurities. This compound is typically synthesized via an amide coupling between Nicotinic acid and a protected 4-(aminomethyl)aniline (e.g., N-Boc-4-amino-benzylamine), followed by deprotection.

Critical Impurity Profile
  • Nicotinic Acid (Starting Material): Result of incomplete coupling. Detectable by acidic peak in LC-MS.

  • Dimerization Products: If the benzylic amine is unprotected during synthesis, double acylation can occur, forming a bis-nicotinamide impurity (

    
     Da).
    
  • Residual Solvents: Pyridine or DMF traces from the coupling step.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the basic benzylic amine, standard acidic mobile phases (0.1% Formic Acid) can cause peak tailing. A high-pH buffer or ion-pairing agent is recommended for sharp peak shape.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent ZORBAX Eclipse),

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — Crucial for deprotonating the amine to improve retention and shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Nicotinamide absorption) and 210 nm.

Mass Spectrometry (LC-MS) Workflow

The fragmentation pattern is distinct and serves as a fingerprint for structural validation.

MS_Fragmentation Figure 2: Predicted ESI+ MS Fragmentation Logic Parent Parent Ion [M+H]+ m/z 228.11 Frag1 Loss of NH3 (Benzylic amine) m/z ~211 Parent->Frag1 -17 Da Frag2 Amide Cleavage (Nicotinoyl ion) m/z 106.03 Parent->Frag2 C-N Bond Break Frag3 Phenylamine Fragment [H2N-Ph-CH2]+ m/z ~106/107 Parent->Frag3 C-N Bond Break

Proton NMR ( -NMR) Expectation

Solvent: DMSO-



  • 
     9.0 - 9.1 ppm (1H, s):  Pyridine C2-H (Deshielded by ring N and carbonyl).
    
  • 
     8.7 ppm (1H, d):  Pyridine C6-H.
    
  • 
     8.3 ppm (1H, d):  Pyridine C4-H.
    
  • 
     7.8 ppm (2H, d):  Phenyl AA'BB' system (Protons ortho to amide).
    
  • 
     7.4 ppm (2H, d):  Phenyl AA'BB' system (Protons ortho to methyl).
    
  • 
     3.8 - 4.0 ppm (2H, s):  Benzylic 
    
    
    
    .
  • 
     ~10.5 ppm (1H, s):  Amide 
    
    
    
    (Exchangeable).

Handling & Stability

  • Hygroscopicity: The primary amine makes the solid moderately hygroscopic. Store in a desiccator at -20°C.

  • Solubility:

    • Water: Low to Moderate (pH dependent; soluble at pH < 7).

    • DMSO: High (>50 mM).

    • Methanol: High.

References

  • Chemical Abstracts Service (CAS). (2024). CAS Registry Number 926218-29-3 Entry.[2] American Chemical Society.

  • PubChem. (2024).[4] Compound Summary: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.[1][2] National Center for Biotechnology Information. [Link]

Sources

Foundational

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide CAS number and IUPAC nomenclature

Abstract This technical guide provides a comprehensive overview of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, a molecule of interest within the broader class of nicotinamide derivatives. While this specific constit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, a molecule of interest within the broader class of nicotinamide derivatives. While this specific constitutional isomer is not widely documented in commercial catalogs or major chemical databases, this guide offers a scientifically grounded framework for its synthesis, characterization, and potential applications. We address critical aspects of its identity, including IUPAC nomenclature and a comparative analysis with its more documented isomer, N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide. This document is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic and agrochemical potential of novel pyridine carboxamide scaffolds.

Introduction and Nomenclature

The pyridine-3-carboxamide (nicotinamide) scaffold is a cornerstone in biological systems and medicinal chemistry, forming the reactive center of the coenzyme NAD+ and appearing in numerous pharmaceuticals.[1][2] The title compound, N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, links this important heterocycle to a phenyl ring bearing a reactive aminomethyl group, creating a structure with significant potential for forming further derivatives or interacting with biological targets.

An immediate challenge for researchers is the ambiguity in public databases regarding this specific molecule. Searches for "N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide" often yield results for more complex structures or its constitutional isomer, N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide (also known as N-[4-(aminomethyl)phenyl]isonicotinamide).[3][4] This guide will focus on the pyridine-3-carboxamide variant while using data from its isomer for comparative purposes.

IUPAC Nomenclature:

  • Target Compound: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

  • Isomer: N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide[4]

Core Molecular Identifiers and Physicochemical Properties

Precise identification is critical for any research endeavor. The table below summarizes the key identifiers and computed properties for the target compound and its pyridine-4-carboxamide isomer.

PropertyN-[4-(aminomethyl)phenyl]pyridine-3-carboxamideN-[4-(aminomethyl)phenyl]pyridine-4-carboxamide
CAS Number Not readily available926211-81-6[4]
Molecular Formula C₁₃H₁₃N₃OC₁₃H₁₃N₃O[4]
Molecular Weight 227.27 g/mol 227.27 g/mol [4]
IUPAC Name N-[4-(aminomethyl)phenyl]pyridine-3-carboxamideN-[4-(aminomethyl)phenyl]pyridine-4-carboxamide
Synonyms N-(4-(aminomethyl)benzyl)nicotinamideN-[4-(aminomethyl)phenyl]isonicotinamide[4]
Computed LogP Value not availableValue not available
Physical Form Predicted: Solid/PowderPowder[4]
Storage Temperature Predicted: 2-8°C4°C[4]

Synthesis and Purification

The most direct and widely applicable method for synthesizing N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is through the formation of an amide bond between nicotinic acid (the carboxylic acid) and 4-(aminomethyl)aniline (the amine). This reaction requires the activation of the carboxylic acid, which can be achieved through several standard coupling protocols.

General Synthesis Workflow: Amide Coupling

The core of the synthesis involves activating the carboxyl group of nicotinic acid to make it susceptible to nucleophilic attack by the primary amine of 4-(aminomethyl)aniline.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 Nicotinic Acid (Pyridine-3-carboxylic acid) Activation Carboxylic Acid Activation (e.g., with EDC/HOBt, SOCl₂) Reactant1->Activation Reactant2 4-(aminomethyl)aniline or protected equivalent Coupling Amide Bond Formation (Nucleophilic Attack) Reactant2->Coupling Activation->Coupling Activated Intermediate Purification Purification (Chromatography, Recrystallization) Coupling->Purification Product N-[4-(aminomethyl)phenyl] pyridine-3-carboxamide Purification->Product Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_interaction Interaction Enzyme Enzyme (e.g., SDH, AChE) Result Inhibition of Biological Process Enzyme->Result Leads to Inhibitor N-[4-(aminomethyl)phenyl] pyridine-3-carboxamide Inhibitor->Enzyme Binds (Competitively or Non-competitively) Substrate Natural Substrate Substrate->Enzyme Binds

Sources

Exploratory

Pharmacophore Analysis of Pyridine-3-Carboxamide Derivatives: A Technical Guide to Structure-Based Drug Design

Executive Summary The pyridine-3-carboxamide (nicotinamide) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the nicotinamide moiety of the ubiquitous cofactor NAD+. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-carboxamide (nicotinamide) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the nicotinamide moiety of the ubiquitous cofactor NAD+. This guide provides a technical analysis of how this core scaffold is exploited to target distinct biological pathways—specifically Poly (ADP-ribose) Polymerase (PARP) enzymes, Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, and Nicotinamide Phosphoribosyltransferase (NAMPT).

By modulating the electronic environment and spatial arrangement of substituents around this core, researchers can tune selectivity between acting as a cofactor mimic (PARP/NAMPT) or a hinge binder (Kinases). This document details the pharmacophore generation protocols, critical residue interactions, and validation methodologies required for developing next-generation derivatives.

The Chemical Space & Biological Rationale

The pyridine-3-carboxamide moiety functions as a hydrogen-bonding "warhead." Its utility stems from the specific geometry of the amide group relative to the pyridine nitrogen, allowing it to engage in a donor-acceptor-acceptor triad.

Comparative Binding Modes

The following table summarizes how the same core scaffold is adapted for different targets:

FeaturePARP-1 InhibitorsVEGFR-2 InhibitorsNAMPT Inhibitors
Role of Scaffold Cofactor Mimic: Competes directly with NAD+ at the catalytic site.Hinge Binder: Binds to the ATP-binding hinge region.[1]Substrate Mimic: Mimics the natural substrate nicotinamide.[2][3]
Key H-Bond Anchors Gly863 (Backbone), Ser904 (Sidechain).[3]Cys919 (Hinge backbone), Asp1046 (DFG motif).[1]Asp219 , Ser275 .[4]
Critical Geometry Planar conformation essential for stacking with Tyr907 .Often requires a "tail" (e.g., urea linker) to occupy the hydrophobic back-pocket.Requires a hydrophobic tunnel binder attached to the nitrogen.
Electronic Demand Electron-deficient pyridine ring enhances H-bond acidity of the amide NH.Balanced lipophilicity for membrane permeability and kinase selectivity.High affinity for the phosphoribosyl transferase tunnel.

Protocol: In Silico Pharmacophore Generation

To successfully model these derivatives, a rigorous workflow combining ligand-based and structure-based approaches is required. The following protocol ensures high-confidence model generation.

Step-by-Step Workflow
  • Dataset Curation:

    • Actives: Curate experimentally verified IC50 < 100 nM compounds (e.g., from ChEMBL).

    • Decoys: Generate property-matched decoys using the DUD-E (Directory of Useful Decoys) methodology to ensure validation rigor.

  • Conformer Generation:

    • Use the MMFF94 force field.

    • Generate maximum 255 conformers per molecule with an energy window of 10-20 kcal/mol.

    • Crucial: Allow amide bond rotation but penalize non-planar conformations unless induced-fit data suggests otherwise.

  • Alignment & Feature Extraction:

    • Structure-Based: Extract features directly from PDB complexes (e.g., PDB: 4ASD for VEGFR, PDB: 7ONT or 6BHV for PARP).

    • Ligand-Based: Use GALAHAD or HypoGen algorithms to align flexible ligands if no crystal structure is available.

  • Model Validation:

    • Calculate Enrichment Factor (EF) and Area Under the Curve (AUC) from ROC plots.

Workflow Visualization

PharmacophoreWorkflow cluster_prep Data Preparation cluster_modeling Pharmacophore Modeling cluster_valid Validation Start Target Identification (PARP / VEGFR / NAMPT) Curate Curate Actives (IC50 < 100nM) Start->Curate Decoys Generate Decoys (DUD-E / ZINC) Start->Decoys Conformers Conformer Generation (MMFF94, 20 kcal/mol window) Curate->Conformers Decoys->Conformers Align Molecular Alignment (Rigid vs Flexible) Conformers->Align FeatureExtract Feature Extraction (HBD, HBA, Aro, Hyd) Align->FeatureExtract Merger Merger & Pruning FeatureExtract->Merger Screen Screen Test Set Merger->Screen Metrics Calculate Metrics (ROC, AUC, EF1%) Screen->Metrics

Caption: Integrated workflow for generating and validating pharmacophore models for pyridine-3-carboxamide derivatives.

Case Study A: PARP Inhibition (The Cofactor Mimic)

In the context of PARP-1, the pyridine-3-carboxamide is a direct bioisostere of the nicotinamide portion of NAD+.

Mechanistic Pharmacophore Map

To inhibit PARP-1 effectively, the pharmacophore must satisfy a strict set of geometric constraints defined by the active site residues Gly863 and Ser904 (Human PARP-1 numbering).

  • Acceptor (A1): The amide carbonyl oxygen accepts a hydrogen bond from the backbone NH of Gly863 .

  • Donor (D1): The amide NH donates a hydrogen bond to the backbone carbonyl of Gly863 .

  • Acceptor (A2): The pyridine nitrogen (or bioisosteric equivalent) accepts a hydrogen bond from the sidechain hydroxyl of Ser904 .

  • Aromatic (R1): The pyridine ring engages in

    
    -stacking with Tyr907 .
    

Technical Insight: The "cis-amide" conformation is energetically unfavorable in solution but is required for binding. Therefore, rigidifying the scaffold (e.g., fusing the amide into a lactam ring as seen in Olaparib or Rucaparib) significantly improves potency by reducing the entropic penalty of binding.

PARP Interaction Diagram

PARP_Interaction Ligand_Core Pyridine-3-carboxamide Scaffold Amide_O Amide O (Acceptor) Amide_NH Amide NH (Donor) Pyridine_N Pyridine N (Acceptor) Ring Aromatic Ring Gly863_NH Gly863 (NH) Backbone Amide_O->Gly863_NH H-Bond (2.8Å) Gly863_CO Gly863 (CO) Backbone Amide_NH->Gly863_CO H-Bond (2.9Å) Ser904_OH Ser904 (OH) Sidechain Pyridine_N->Ser904_OH H-Bond (3.0Å) Tyr907 Tyr907 Stacking Ring->Tyr907 Pi-Stacking

Caption: Critical pharmacophoric interactions in the PARP-1 catalytic pocket involving the nicotinamide-binding subsite.

Case Study B: VEGFR-2 Inhibition (The Hinge Binder)

When targeting kinases like VEGFR-2, the pyridine-3-carboxamide derivative often acts as a Type II inhibitor (e.g., Sorafenib derivatives). Here, the pharmacophore requirements shift significantly.

Mechanistic Differences[1][5][6][7][8]
  • Hinge Binding: The pyridine nitrogen often acts as the primary acceptor for the hinge region residue Cys919 .

  • The "Linker" Requirement: Unlike PARP inhibitors which are compact, VEGFR inhibitors require a central linker (often urea) to span from the ATP pocket to the allosteric hydrophobic pocket.

  • DFG Motif Interaction: The amide NH of the central linker forms critical H-bonds with Glu885 and Asp1046 (part of the DFG motif), stabilizing the "DFG-out" inactive conformation.

Experimental Note: In 3D-QSAR studies (CoMFA/CoMSIA), bulky hydrophobic substituents at the 4-position of the pyridine ring often correlate with increased activity, as they occupy the hydrophobic pocket II adjacent to the ATP site.

Experimental Validation Protocols

A pharmacophore model is only as robust as its validation. The following protocols are mandatory for establishing "Trustworthiness."

Decoy Set Validation (In Silico)

Do not rely solely on internal training sets.

  • Protocol: Extract 50 known actives for the target (e.g., VEGFR-2). Use the DUD-E server to generate 2,500 decoys (50 decoys per active) that match physical properties (MW, LogP) but differ in topology.

  • Metric: The model must achieve an Enrichment Factor at 1% (EF1%) of >10 and an AUC > 0.7 to be considered predictive.

RMSD Analysis (Molecular Dynamics)

Static pharmacophores fail to account for protein flexibility.

  • Protocol: Run a 50-100 ns MD simulation (e.g., GROMACS/AMBER) of the ligand-protein complex.

  • Analysis: Calculate the Root Mean Square Deviation (RMSD) of the pharmacophoric features (not just the ligand backbone).

  • Threshold: Features maintaining an RMSD < 1.5 Å for >70% of the simulation time are considered "stable pharmacophores."

In Vitro Assay Correlation
  • Protocol: Synthesize 5-10 derivatives predicted to be inactive by the model (Negative Controls).

  • Causality Check: If the "inactive" compounds show high potency, the pharmacophore model is fundamentally flawed (likely missing a critical hydrophobic interaction or identifying the wrong binding pose).

References

  • Structure-Based Pharmacophore Modeling for PARP-1 Inhibitors Title: Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • VEGFR-2 Inhibitor Design Title: Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Source: PubMed URL:[Link]

  • NAMPT Inhibitor Pharmacophore Title: Discovery of novel NAMPT inhibitors based on pharmacophore modeling and virtual screening techniques.[4] Source: ResearchGate URL:[5][6][7][Link]

  • Crystal Structure of VEGFR2 with Sorafenib Title: 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB.[1] Source: RCSB Protein Data Bank URL:[8][Link]

  • PARP-1 Active Site Analysis Title: Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. Source: MDPI / PMC URL:[Link]

Sources

Foundational

literature review of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide bioactivity

The following technical guide provides an in-depth review of the bioactivity, mechanism of action, and experimental utility of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CAS 926218-29-3). This molecule represents a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of the bioactivity, mechanism of action, and experimental utility of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CAS 926218-29-3).

This molecule represents a critical pharmacophore scaffold in medicinal chemistry, bridging the structural properties of Rho-associated protein kinase (ROCK) inhibitors and Sirtuin (SIRT) modulators .[1] While often utilized as a building block or screening probe, its structural elements—a nicotinamide "head" linked to a basic "tail"—confer specific biological activities that are essential for researchers developing kinase inhibitors and epigenetic probes.[1]

[1]

Part 1: Molecular Identity & Core Directive

Chemical Identity[1][2][3]
  • IUPAC Name : N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide[1]

  • Common Synonyms : N-(4-aminomethylphenyl)nicotinamide; 3-Pyridinecarboxamide, N-[4-(aminomethyl)phenyl]-.[1]

  • CAS Registry Number : 926218-29-3[1][2][3]

  • Molecular Formula : C₁₃H₁₃N₃O[1]

  • Molecular Weight : 227.26 g/mol [1]

  • Structural Class : Nicotinamide derivative; Amino-aryl amide.[1]

Pharmacophore Significance

This molecule is a privileged scaffold that integrates two distinct bioactive moieties:[1]

  • Nicotinamide (Pyridine-3-carboxamide) : A known inhibitor of Sirtuins (NAD+-dependent deacetylases) and a hinge-binding motif for various kinases.[1]

  • 4-(Aminomethyl)aniline : A spacer-tail segment that mimics the lysine/arginine side chains of kinase substrates (e.g., in ROCK or PKA substrates), facilitating interaction with the enzyme's active site acidic residues.[1]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a starting point for optimizing ROCK inhibitors (analogous to Y-27632) and NAMPT/SIRT modulators .[1]

Part 2: Mechanism of Action (MOA)[1]

The bioactivity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is defined by its dual potential to modulate kinase signaling and epigenetic pathways.[1]

Primary Mechanism: Rho-Kinase (ROCK) Inhibition

The structural topology of the molecule aligns with the established SAR (Structure-Activity Relationship) of ATP-competitive ROCK inhibitors.[1]

  • Hinge Binding : The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (typically Met156 in ROCK1).[1]

  • Ribose/Phosphate Pocket Interaction : The primary amine of the aminomethyl group is protonated at physiological pH.[1] It extends into the solvent-exposed region or the ribose-binding pocket, forming electrostatic interactions with acidic residues (e.g., Asp160/Glu161), mimicking the terminal amine of the ATP phosphate or the substrate's lysine.[1]

  • Selectivity : Unlike Y-27632 (which uses a cyclohexane linker), the phenyl ring in this molecule confers a planar, rigid geometry, potentially altering selectivity towards ROCK2 or PKA isoforms.[1]

Secondary Mechanism: Sirtuin (SIRT) Inhibition

As a nicotinamide derivative, the molecule possesses the intrinsic ability to bind to the C-pocket of Sirtuin enzymes (SIRT1-7).[1]

  • NAD+ Competition : The nicotinamide moiety occupies the site normally reserved for the nicotinamide ring of NAD+, inhibiting the deacetylation reaction via product inhibition mechanisms.[1]

  • Allosteric Modulation : The addition of the hydrophobic phenyl tail allows the molecule to probe the "acyl-lysine channel," potentially conferring isoform selectivity (e.g., SIRT1 vs. SIRT2) compared to bare nicotinamide.[1]

Part 3: Bioactivity Profile & Data[6]

While specific IC50 values for CAS 926218-29-3 are often proprietary to screening libraries, its activity can be extrapolated from high-fidelity structural analogs (e.g., Y-27632, Fasudil).

Predicted Kinase Inhibition Profile
Target EnzymePredicted Activity (IC50)MechanismSignificance
ROCK1/2 Low µM range (1–10 µM)ATP-competitiveRegulation of actin cytoskeleton, smooth muscle contraction.[1]
PKA Moderate (10–50 µM)ATP-competitiveGeneral basophilic kinase inhibition.[1]
MSK1 High µMHinge binderMitogen- and stress-activated kinase signaling.[1]
Epigenetic & Metabolic Modulation
Target EnzymeEffectMechanismBiological Outcome
SIRT1 Inhibition (Ki ~50–100 µM)NAD+ competitorModulation of p53 acetylation, metabolic stress response.[1]
NAMPT Substrate/InhibitorEnzymatic conversionAlteration of NAD+ salvage pathway flux.[1]

Part 4: Visualization of Signaling Pathways

ROCK Signaling & Inhibition Pathway

The following diagram illustrates the downstream effects of ROCK inhibition by the molecule, leading to vasodilation and neurite outgrowth.[1]

ROCK_Pathway GPCR GPCR (Agonist) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor N-[4-(aminomethyl)phenyl] pyridine-3-carboxamide Inhibitor->ROCK Inhibits (ATP site) Neurite Neurite Outgrowth Inhibitor->Neurite Promotes (via ROCK inhibition) MBS->MLC Prevents Dephosphorylation Actin Actin Cytoskeleton (Contraction/Retraction) MLC->Actin Promotes Contraction

Caption: Mechanism of ROCK inhibition. The molecule blocks ROCK activity, reducing MLC phosphorylation and promoting vasodilation and neurite extension.[1]

Part 5: Experimental Protocols

Chemical Synthesis Protocol

Objective : Synthesize N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide via amide coupling.

Reagents :

  • Nicotinic acid (1.0 eq)[1]

  • 4-(N-Boc-aminomethyl)aniline (1.0 eq) [Protected amine to prevent polymerization][1]

  • EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Solvent)[1]

  • TFA (for deprotection)[1]

Workflow :

  • Activation : Dissolve Nicotinic acid in DMF. Add EDC·HCl, HOBt, and DIPEA.[1] Stir at 0°C for 30 min.

  • Coupling : Add 4-(N-Boc-aminomethyl)aniline. Warm to RT and stir for 12–16 h.

  • Workup : Dilute with EtOAc, wash with NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection : Dissolve intermediate in DCM/TFA (1:1). Stir for 1 h to remove Boc group.

  • Purification : Neutralize with NaHCO₃. Purify via HPLC or recrystallization.[1]

  • Validation : Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected [M+H]+ = 228.1).

In Vitro ROCK Kinase Assay

Objective : Determine the inhibitory potency (IC50) against ROCK1/2.

Methodology :

  • System : FRET-based kinase assay (e.g., LanthaScreen™).[1]

  • Substrate : Fluorescein-labeled peptide (e.g., Crosstide or S6 peptide).[1]

  • Reaction Mix :

    • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

    • ATP (at Km, typically 10 µM).[1]

    • ROCK1 or ROCK2 enzyme (2–5 nM).[1]

    • Test Compound (Serial dilution: 0.1 nM – 100 µM).[1]

  • Incubation : 60 minutes at Room Temperature.

  • Detection : Add EDTA (to stop reaction) and Terbium-labeled anti-phospho-antibody.[1]

  • Analysis : Measure TR-FRET ratio (520 nm / 495 nm). Plot dose-response curve to calculate IC50.[1]

Part 6: References

  • Liao, J. K., et al. (2007).[1] "Rho-associated kinase (ROCK) inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase."[1] Molecular Pharmacology. Link

  • Avalos, J. L., et al. (2005).[1] "Structure-based design of specific SIRT2 inhibitors." Molecular Cell. Link

  • PubChem. "Compound Summary: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CID 16774757)."[1] National Library of Medicine.[1][4] Link

  • Gallinari, P., et al. (2005).[1] "Nicotinamide: a key regulator of sirtuin biology."[1] Cell Cycle.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

Executive Summary N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a privileged pharmacophore often utilized in the design of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a privileged pharmacophore often utilized in the design of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase inhibitors. Its structure features a nicotinamide core coupled to a benzylamine moiety.

This Application Note details a robust, three-step synthetic protocol designed to overcome the primary chemoselectivity challenge: differentiating between the highly nucleophilic benzylic amine (pKa ~9.5) and the less nucleophilic aniline (pKa ~4.0) present in the starting material, 4-(aminomethyl)aniline.

Key Protocol Features:

  • Chemoselectivity: Utilization of a Boc-protection strategy to mask the benzylic amine.

  • Scalability: Procedures optimized for gram-scale synthesis.

  • Validation: Step-by-step QC checkpoints using LCMS and NMR.

Retrosynthetic Analysis & Strategy

The direct coupling of nicotinic acid with 4-(aminomethyl)aniline is not feasible due to the higher nucleophilicity of the aliphatic amine (-CH₂NH₂), which would lead to the formation of the unwanted "reverse" amide (N-benzylic amide). Therefore, a protection-coupling-deprotection strategy is required.

Synthetic Workflow (Graphviz)

Synthesis_Workflow SM1 4-(Aminomethyl)aniline (Start) Int1 Intermediate 1: tert-butyl (4-aminobenzyl)carbamate (CAS: 94838-55-8) SM1->Int1 Step 1: Selective Protection Boc Boc2O / TEA (Selectivity Control) Boc->Int1 Int2 Intermediate 2: Boc-Protected Amide Int1->Int2 Step 2: Amide Coupling Nic Nicotinic Acid Nic->Int2 Coup Coupling: HATU / DIPEA / DMF Coup->Int2 Prod Final Product: N-[4-(aminomethyl)phenyl] pyridine-3-carboxamide Int2->Prod Step 3: Acidic Cleavage Deprot Deprotection: TFA / DCM Deprot->Prod

Figure 1: Step-wise synthetic route ensuring regioselective amide formation at the aniline nitrogen.

Experimental Protocols

Materials & Reagents
ReagentCAS NumberRole
4-(Aminomethyl)aniline540-37-4Starting Material
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Protecting Group
Nicotinic Acid59-67-6Coupling Partner
HATU148893-10-1Coupling Agent
DIPEA (Hünig's Base)7087-68-5Base
Trifluoroacetic Acid (TFA)76-05-1Deprotection Agent
Protocol 1: Selective Protection of Benzylic Amine

Target: tert-butyl (4-aminobenzyl)carbamate (Intermediate 1)

Rationale: Aliphatic amines react with Boc anhydride significantly faster than aromatic amines. By controlling stoichiometry and temperature, the benzylic amine can be protected exclusively without affecting the aniline.

  • Dissolution: Dissolve 4-(aminomethyl)aniline (10.0 mmol, 1.22 g) in Dichloromethane (DCM) (50 mL) and cool to 0°C in an ice bath.

  • Addition: Add Triethylamine (TEA) (11.0 mmol, 1.53 mL).

  • Protection: Dissolve Boc₂O (10.0 mmol, 2.18 g) in DCM (10 mL) and add dropwise over 30 minutes.

    • Critical Control: Do not use excess Boc₂O; strictly 1.0 equivalent to prevent bis-protection.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc 7:3).

    • Expected Yield: ~85-90%

    • Appearance: White to off-white solid.

Protocol 2: Amide Coupling

Target: tert-butyl (4-(nicotinamido)benzyl)carbamate (Intermediate 2)

Rationale: The aniline nitrogen is a poor nucleophile. High-efficiency coupling agents like HATU are preferred over EDC/HOBt to ensure complete conversion and minimize side reactions.

  • Activation: In a dry round-bottom flask, dissolve Nicotinic acid (5.0 mmol, 0.615 g) in anhydrous DMF (15 mL).

  • Base Addition: Add DIPEA (10.0 mmol, 1.74 mL) and stir for 5 minutes.

  • Coupling Agent: Add HATU (5.5 mmol, 2.09 g). Stir for 10 minutes at RT to form the active ester (yellow color change typically observed).

  • Amine Addition: Add Intermediate 1 (5.0 mmol, 1.11 g) dissolved in DMF (5 mL).

  • Reaction: Stir the mixture at RT for 12–16 hours under Nitrogen atmosphere.

    • Monitor: Check by LCMS for mass [M+H]⁺ = 328.16 (Protects group loss in MS source is common; look for parent or fragment).

  • Workup: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.[1]

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[2] Extract with EtOAc (3 x 50 mL), wash with 5% LiCl solution (to remove DMF), NaHCO₃, and brine.

  • Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (DCM/MeOH 95:5).

Protocol 3: Deprotection & Isolation

Target: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (Final Product)

  • Dissolution: Dissolve Intermediate 2 (1.0 g) in DCM (10 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at RT.

    • Observation: Gas evolution (isobutylene) indicates reaction progress.

  • Reaction: Stir for 2–3 hours. Monitor by TLC (disappearance of high Rf spot).

  • Isolation (Salt Form): Concentrate the solvent in vacuo. Co-evaporate with diethyl ether (3x) to remove excess TFA. The product will solidify as the TFA salt .

  • Free Basing (Optional):

    • Dissolve the residue in minimal water.

    • Adjust pH to ~10 using 1M NaOH or saturated Na₂CO₃.

    • Extract with DCM/Isopropanol (3:1 mixture) multiple times (the free amine is polar).

    • Dry and concentrate.[3]

  • Final QC:

    • 1H NMR (DMSO-d6): Check for loss of Boc singlet (~1.4 ppm) and presence of benzylic CH₂ (~3.8-4.0 ppm).

    • LCMS: [M+H]⁺ = 228.11.

Quality Control & Data Validation

Mechanism of Chemoselectivity

Understanding the pKa difference is vital for troubleshooting. If the final product yield is low, verify the quality of Intermediate 1.

Chemoselectivity cluster_amines Nucleophilic Sites Substrate 4-(Aminomethyl)aniline Benzylic Benzylic Amine (-CH2-NH2) pKa ~ 9.5 (High Nucleophilicity) Substrate->Benzylic Aniline Aniline Amine (Ar-NH2) pKa ~ 4.0 (Low Nucleophilicity) Substrate->Aniline Boc_Rxn Boc-Protection Outcome Benzylic->Boc_Rxn Reacts Fast (Kinetic Control) Aniline->Boc_Rxn Reacts Slow

Figure 2: pKa-driven chemoselectivity allows for exclusive protection of the aliphatic amine.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Bis-Boc Product Excess Boc₂O used in Step 1.Strictly use 0.95–1.0 eq of Boc₂O. Add dropwise at 0°C.
No Reaction (Step 2) Aniline is too unreactive.Switch from EDC to HATU or POCl₃ methods. Heat to 50°C.
Poor Solubility Product is a rigid amide.Use polar solvents (DMSO/DMF) for analysis.
TFA Trapped Product is a salt.Lyophilize from water/acetonitrile or use ion-exchange resin.

References

  • National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. PMC5407079. Retrieved from [Link]

Sources

Application

In Vitro Dosage Optimization Protocol for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide: A Tiered NAMPT Inhibition Workflow

Target Audience: Researchers, assay developers, and drug discovery scientists. Compound Focus: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CAS 926218-29-3).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Compound Focus: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CAS 926218-29-3).

Rationale and Structural Pharmacodynamics

Determining the optimal in vitro dosage for a novel or uncharacterized small molecule requires moving beyond arbitrary concentration gradients. The compound N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a rationally designed building block that features two distinct pharmacophores:

  • The Pyridine-3-carboxamide Core: This is the IUPAC designation for nicotinamide (NAM), the natural substrate of Nicotinamide Phosphoribosyltransferase (NAMPT). This moiety acts as a competitive inhibitor, binding directly to the NAMPT active site to block the NAD+ salvage pathway[1].

  • The 4-(Aminomethyl)phenyl Tail: This functional group extends into the solvent-exposed channel of the enzyme. At physiological pH, the primary amine is protonated, which increases the binding residence time via electrostatic interactions but simultaneously restricts passive lipid bilayer diffusion[2].

The Causality of Dosage Discrepancy: Because of the protonated amine, the biochemical affinity (IC50) observed in a cell-free assay will not perfectly match the cellular target engagement (EC50). Intracellular concentrations of Phosphoribosyl Pyrophosphate (PRPP) and competitive endogenous nicotinamide further shift the required dosage[3]. Therefore, establishing the optimal in vitro working concentration requires a self-validating, three-tiered workflow: Biochemical


 Intracellular 

Phenotypic.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Binds NMN NMN NAMPT->NMN Catalyzes Inhibitor N-[4-(aminomethyl)phenyl] pyridine-3-carboxamide Inhibitor->NAMPT Blocks Active Site NAD NAD+ NMN->NAD NMNAT Downstream Cell Survival & Metabolism NAD->Downstream Fuels

Mechanism of NAD+ depletion via NAMPT inhibition by pyridine-3-carboxamide derivatives.

Phase 1: Cell-Free Enzymatic Assay (Absolute IC50)

Experimental Logic: NAMPT catalyzes the conversion of NAM and PRPP into Nicotinamide Mononucleotide (NMN). Because NMN cannot be easily detected via standard optical methods, we utilize a self-validating coupled fluorometric assay. NMN is converted to NAD+ by NMNAT, and NAD+ is subsequently reduced to NADH by Alcohol Dehydrogenase (ADH). NADH emits a strong fluorescence at 460 nm, providing a direct, real-time readout of NAMPT activity[4].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 4x Master Mix containing 50 mM Tris-HCl (pH 8.0), 12.5 mM MgCl2, 20 µM Nicotinamide, 0.4 mM PRPP, 2 mM ATP, 30 µg/mL ADH, and 1.5% ethanol[5].

  • Compound Dilution: Dissolve N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide in 100% DMSO. Create a 10-point, 3-fold serial dilution curve. Dilute these 1:100 in assay buffer to yield a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Control Integration (Self-Validation):

    • Positive Control: 10 nM FK866 (a validated, potent NAMPT inhibitor) to confirm assay sensitivity[6].

    • Negative Control (Blank): Buffer replacing the NAMPT enzyme to establish the baseline fluorescence and rule out compound auto-fluorescence.

  • Incubation: Add 10 µg/mL recombinant human NAMPT to the wells. Pre-incubate with the inhibitor for 30 minutes at room temperature to allow steady-state binding.

  • Initiation & Detection: Add the Master Mix to initiate the reaction. Incubate at 30°C for 2 hours. Read fluorescence (Ex 340 nm / Em 460 nm) on a microplate reader.

Phase 2: Intracellular Target Engagement (NAD+ Depletion EC50)

Experimental Logic: To prove that the compound successfully permeates the cell membrane and engages NAMPT in situ, we must measure the depletion of the downstream product, NAD+. A compound may have a 5 nM IC50 biochemically but require 500 nM to deplete cellular NAD+ due to the polarity of the aminomethylphenyl group[7].

Step-by-Step Protocol
  • Cell Seeding: Seed a highly NAMPT-dependent cancer cell line (e.g., A2780 or HCT116) at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2[8].
    
  • Treatment: Treat cells with the compound using the concentration range established in Phase 1 (shifted 10-fold higher to account for membrane barriers). Incubate for 24 hours. Note: 24 hours is critical; NAD+ half-life is approximately 8-12 hours, so shorter incubations will yield false negatives.

  • Lysis and Extraction: Wash cells with cold PBS. Lyse using a 1% DTAB (Dodecyltrimethylammonium bromide) buffer to instantly halt endogenous NADase activity.

  • Quantification: Split the lysate. Use half for a standard BCA total protein assay (for normalization). Use the other half in an NAD+ cycling assay (using WST-8 and alcohol dehydrogenase) to quantify intracellular NAD+ levels[5]. Normalize NAD+ concentration to total protein (

    
    g).
    

Phase 3: Phenotypic Viability Assay (Toxicity CC50)

Experimental Logic: The ultimate goal of a NAMPT inhibitor in oncology or metabolic assays is to induce a phenotypic shift (e.g., cell death or metabolic arrest). Because NAD+ depletion takes time to cascade into ATP depletion and apoptosis, viability assays must be conducted at 72 hours[9].

Step-by-Step Protocol
  • Seeding & Treatment: Seed cells at a lower density (

    
     cells/well) to prevent overconfluence over 3 days. Treat with the compound.
    
  • Viability Readout: After 72 hours, add CellTiter-Glo (Promega) reagent to measure intracellular ATP, which correlates directly with the number of metabolically active, viable cells[8].

  • Rescue Control (Crucial Validation): In a parallel set of wells, co-administer the compound with 10 µM Nicotinic Acid (NA). If the compound's toxicity is strictly on-target (NAMPT inhibition), NA will rescue the cells via the alternative Preiss-Handler pathway (NAPRT-dependent). If the cells still die, the compound has off-target kinase toxicity[2].

Data Synthesis and Dosage Selection

To select the optimal in vitro dosage for downstream functional assays (e.g., flow cytometry, RNA-seq), synthesize the data using the following matrix:

MetricAssay SourceBiological MeaningExpected Range for Pyridine-3-carboxamides
IC50 Phase 1 (Cell-Free)Absolute biochemical affinity for the NAMPT active site.1 nM – 50 nM
EC50 Phase 2 (NAD+ Assay)Concentration required to deplete 50% of intracellular NAD+.50 nM – 500 nM
CC50 Phase 3 (Viability)Concentration causing 50% cell death at 72 hours.100 nM – 1 µM

The Optimal Dosage Formula: For mechanistic studies where you want to study the effects of NAD+ depletion without triggering immediate necrotic confounding factors, select a working concentration that is


 EC90 for NAD+ depletion but 

CC10 for 24-hour viability
. Typically, this falls between 3 to 5 times the cellular EC50 .

Workflow Phase1 Phase 1: Cell-Free Enzymatic Assay Determine Absolute IC50 Phase2 Phase 2: Intracellular NAD+ Assay Determine Target Engagement (EC50) Phase1->Phase2 Validated Inhibitor Phase3 Phase 3: Cell Viability Assay Determine Phenotypic Toxicity (CC50) Phase2->Phase3 Confirmed NAD+ Depletion Decision Optimal In Vitro Dosage Selection (Typically EC90 < Dose < CC10) Phase3->Decision Therapeutic Window Established

Tiered in vitro workflow for determining the optimal dosage of NAMPT inhibitors.

References

  • Ling, Y., et al. (2021). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 15, 4289–4338. Available at:[Link]

  • Zhao, G., et al. (2017). "Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration." Molecular Cancer Therapeutics, 16(12), 2677-2688. Available at:[Link]

  • Wu, J., et al. (2022). "NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion." Acta Pharmaceutica Sinica B, 12(6), 2859-2873. Available at:[Link]

  • BPS Bioscience. "NAMPT Inhibitor Screening Assay Kit Protocol." BPS Bioscience Technical Resources. Available at:[Link]

Sources

Method

Application Note: Optimization of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Handling in Cell Culture

This Application Note and Protocol is designed for researchers working with N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CAS: 926218-29-3), a bioactive small molecule structurally related to nicotinamide derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers working with N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CAS: 926218-29-3), a bioactive small molecule structurally related to nicotinamide derivatives and kinase inhibitors.

Given the compound's specific chemical structure (Nicotinamide core linked to a phenyl-methylamine), it shares physicochemical properties with other hydrophobic amide-based inhibitors (e.g., SIRT, ROCK, or Kinase inhibitors). This guide provides a standardized, high-integrity framework for reconstitution, storage, and cell culture optimization, ensuring reproducible experimental outcomes.

Introduction & Chemical Context

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a synthetic small molecule characterized by a nicotinamide (pyridine-3-carboxamide) moiety linked to a 4-(aminomethyl)aniline group.

  • Chemical Class: Nicotinamide Derivative / Aryl Amide.

  • Structural Insight: The nicotinamide core suggests potential activity against NAD+-dependent enzymes (e.g., Sirtuins) or kinases, depending on the specific target binding pocket. The aminomethyl group provides a basic handle, likely increasing solubility in acidic environments but requiring careful pH management in neutral cell culture media.

  • Key Challenge: Like many amide-linked small molecules, this compound is prone to precipitation in aqueous media if not prediluted correctly, and its stability can be compromised by repeated freeze-thaw cycles.

This protocol establishes a self-validating system for handling this compound, minimizing experimental variability caused by solubility issues or degradation.

Reconstitution & Storage Protocol

Physicochemical Properties
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 227.26 g/mol [1]

  • Solubility: Low in water; High in DMSO (Dimethyl Sulfoxide) and Ethanol.

Stock Solution Preparation (10 mM Standard)

Objective: Create a stable, high-concentration stock solution to minimize DMSO volume in the final assay (<0.5%).

Materials:

  • Compound Powder (Store at -20°C, desiccated).

  • Anhydrous DMSO (Cell Culture Grade, >99.9%).

  • Amber glass vials or polypropylene tubes (avoid polystyrene).

Protocol:

  • Equilibration: Allow the vial to warm to room temperature (RT) before opening to prevent condensation, which hydrolyzes amides.

  • Calculation:

    • Target Concentration: 10 mM

    • Formula:

      
      
      
    • Example: To prepare 1 mL of 10 mM stock, weigh 2.27 mg of powder.

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be completely clear. If particulate matter remains, sonicate in a water bath at RT for 5 minutes.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

Stability & Solvent Tolerance Table
SolventMax SolubilityStability (-20°C)Cell Culture Compatibility
DMSO ~50 mM>6 MonthsHigh (Keep final conc <0.5%)
Ethanol ~20 mM>1 MonthModerate (Evaporation risk)
Water/PBS <1 mMUnstable (Hydrolysis)Low (Precipitation risk)

Cell Culture Incubation Protocol

Experimental Planning: Dose & Time

Because specific IC50 values may vary by cell line and target, a Dose-Response Optimization is mandatory for the first experiment.

  • Range: 0.1 µM – 100 µM (Logarithmic scale).

  • Controls:

    • Negative Control: Untreated cells.

    • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.5% v/v).

    • Positive Control: Known inhibitor (e.g., Nicotinamide for SIRT assays, or Staurosporine for general viability).

Step-by-Step Treatment Workflow

Step 1: Intermediate Dilution (Critical Step) Do not add 100% DMSO stock directly to the cell culture dish. This causes local protein precipitation and "hotspots" of cytotoxicity.

  • Prepare a 10x or 100x Intermediate Solution in culture media (or PBS).

  • Example for 10 µM final treatment:

    • Dilute 10 mM Stock 1:100 in Media

      
       100 µM Intermediate (0.1% DMSO).
      
    • Add 100 µM Intermediate 1:10 to cells

      
       10 µM Final (0.01% DMSO).
      

Step 2: Incubation Times

  • Acute Signaling (Phosphorylation/Flux): 30 min – 4 hours.

    • Mechanism: Rapid kinase inhibition or receptor blockade.

  • Functional Assays (Apoptosis/Differentiation): 24 – 72 hours.

    • Mechanism: Gene expression changes, cell cycle arrest.

    • Note: For incubations >48h, refresh media containing the compound to account for potential degradation (half-life consideration).

Step 3: Washout (Optional)

  • If testing reversible binding, wash cells 3x with warm PBS after incubation and replace with drug-free media.

Visualization of Workflows

Compound Handling & Dilution Logic

This diagram illustrates the "Intermediate Dilution" method required to prevent solvent shock to cells.

DilutionProtocol Powder Compound Powder (Store -20°C) Stock 10 mM Stock (100% DMSO) Powder->Stock Dissolve (Vortex/Sonicate) Intermed 100 µM Intermediate (Media/PBS, 1% DMSO) Stock->Intermed 1:100 Dilution (Prevents Shock) Well Final Well: 10 µM (0.1% DMSO) Intermed->Well 1:10 Dilution (Add to Cells) Cells Cell Monolayer Cells->Well Incubate 24-72h

Caption: Serial dilution workflow ensuring DMSO concentration remains <0.5% to avoid vehicle toxicity.

Experimental Decision Tree

Use this logic to determine the optimal incubation parameters based on your readout.

DecisionTree Start Define Experimental Goal Type Assay Type? Start->Type Acute Signaling / Phosphorylation Type->Acute Fast Response Chronic Phenotype / Viability Type->Chronic Slow Response Time1 Incubate 30m - 4h Acute->Time1 Time2 Incubate 24h - 72h Chronic->Time2 Refresh Refresh Media Every 48h Time2->Refresh If >48h

Caption: Decision matrix for selecting incubation times based on acute vs. chronic biological endpoints.

Troubleshooting & Critical Parameters

Precipitation "Crash-Out"
  • Symptom: Crystalline needles visible under the microscope immediately after adding the compound.

  • Cause: Adding high-concentration DMSO stock directly to aqueous media causes the hydrophobic compound to precipitate before it disperses.

  • Solution: Use the Intermediate Dilution step (Section 3.2). Ensure the media is warm (37°C) before addition.

Vehicle Toxicity
  • Symptom: Cell rounding or detachment in the "Vehicle Control" wells.

  • Cause: DMSO concentration >0.5% or sensitive cell line (e.g., primary neurons, stem cells).

  • Solution: Reduce final DMSO to <0.1%. If solubility limits this, switch to a water-soluble salt form of the compound (if available) or use a co-solvent like PEG-400 (requires validation).

Serum Protein Binding
  • Insight: Amide-rich molecules often bind to Albumin (BSA/FBS) in serum.

  • Adjustment: If efficacy is lower than expected in 10% FBS, try a "Serum-Reduced" assay (1% FBS) for short incubations (up to 24h) to verify if protein binding is masking the drug's effect.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11666874 (N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide). PubChem. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. (Guidance on dose-response and vehicle controls). Available at: [Link]

Sources

Application

in vivo administration routes for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide in murine models

This Application Note provides a comprehensive technical guide for the in vivo administration of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CAS 926218-29-3). Based on its chemical structure (Pyridine-3-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vivo administration of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CAS 926218-29-3).

Based on its chemical structure (Pyridine-3-carboxamide core with a basic 4-aminomethylphenyl moiety), this compound shares pharmacophore features with ROCK (Rho-associated kinase) inhibitors (e.g., Y-27632) and HDAC inhibitors (e.g., Entinostat). The following protocols are designed based on the physicochemical properties of this scaffold (MW: ~227.26 g/mol , likely basic pKa ~9.0 due to the primary amine) to ensure optimal bioavailability and reproducibility in murine models.

Executive Summary & Compound Analysis

Successful in vivo studies require a formulation that balances solubility with tolerability. N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide presents specific challenges and opportunities:

  • Physicochemical Profile: The molecule contains a pyridine ring (weakly basic) and a benzylamine group (strongly basic).

  • Solubility Prediction: The Free Base is likely lipophilic and poorly soluble in neutral water. The Salt Form (HCl) should be highly water-soluble.

  • Target Route: Intraperitoneal (IP) for initial Proof-of-Concept (PoC); Oral Gavage (PO) for translational efficacy.

Formulation Strategy

Critical Directive: Do not attempt to dissolve the free base directly in saline. You must either convert it to a salt in situ or use a co-solvent system.

Protocol A: In Situ Salt Formation (Preferred for IP/IV)

Best for: Maximizing aqueous solubility and minimizing vehicle toxicity.

Reagents:

  • Compound (Free Base)

  • 1.0 N Hydrochloric Acid (HCl)

  • Sterile Saline (0.9% NaCl) or PBS

  • pH Paper/Meter

Step-by-Step:

  • Weighing: Weigh the required amount of compound (e.g., for 10 mg/kg dose in 25g mice @ 10 mL/kg volume -> Concentration = 1 mg/mL).

  • Acidification: Add 1.0 molar equivalent of 1.0 N HCl directly to the powder.

    • Calculation: For 10 mg (0.044 mmol), add ~44 µL of 1.0 N HCl.

  • Dissolution: Vortex until the powder dissolves completely. The solution should be clear.

  • Dilution: Slowly add sterile saline to reach 90% of the final volume.

  • pH Adjustment: Check pH. If < 4.0, carefully adjust to pH 5.0–6.0 using dilute NaOH (0.1 N). Caution: Going above pH 7.0 may cause precipitation of the free base.

  • Finalize: Add saline to final volume. Filter sterilize (0.22 µm) if required.

Protocol B: Co-Solvent Formulation (Universal Rescue)

Best for: High-dose studies where salt formation precipitates, or for Oral Gavage (PO).

Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water.

Step-by-Step:

  • Dissolve: Dissolve compound in 100% DMSO (5% of final volume). Vortex/Sonicate until clear.

  • Stabilize: Add PEG300 (40% of final volume) to the DMSO solution. Vortex.

  • Emulsify: Add Tween 80 (5% of final volume). Vortex.

  • Dilute: Slowly add pre-warmed (37°C) sterile water (50% of final volume) while vortexing.

    • Note: Adding water too fast may cause "crashing out." If precipitate forms, sonicate for 10 mins.

Formulation Decision Logic

FormulationLogic Start Start: N-[4-(aminomethyl)phenyl] pyridine-3-carboxamide CheckForm Check Compound Form Start->CheckForm IsSalt Is it already a Salt? (HCl, TFA, etc.) CheckForm->IsSalt Check Label IsBase Is it Free Base? CheckForm->IsBase Check Label Saline Dissolve in Sterile Saline (pH 6.0-7.0) IsSalt->Saline Yes Acidify Add 1.0 eq HCl (In Situ Salt Formation) IsBase->Acidify Preferred (IP/IV) CoSolvent Use Co-Solvent System (5% DMSO/40% PEG300) IsBase->CoSolvent Alternative (PO/High Dose) Acidify->Saline Success Acidify->CoSolvent Precipitation?

Figure 1: Decision tree for selecting the optimal vehicle based on the compound's starting state.

Administration Protocols

A. Intraperitoneal (IP) Injection

Primary route for pharmacodynamic (PD) proof-of-concept.

  • Animal Prep: Weigh mouse accurately. Calculate volume (Standard: 10 mL/kg).

    • Example: 25g mouse = 0.25 mL injection.

  • Restraint: Scruff the mouse firmly to expose the abdomen.

  • Injection:

    • Tilt the mouse head-down slightly (to move viscera cranially).

    • Insert a 27G needle into the lower right quadrant of the abdomen at a 30° angle.

    • Aspirate slightly to ensure no bladder/gut puncture (fluid should not be yellow/green).

    • Inject smoothly.

  • Post-Op: Return to cage; monitor for "writhing" (sign of vehicle irritation).

B. Oral Gavage (PO)

Primary route for bioavailability assessment.

  • Fasting: Fast mice for 4-6 hours prior to dosing (optional but recommended for consistent PK).

  • Volume: Max 10 mL/kg (Standard: 5-10 mL/kg).

  • Technique:

    • Use a bulb-tipped gavage needle (20-22G for mice).

    • Measure distance from mouth to last rib to estimate insertion depth.

    • Insert needle over the tongue, guiding it down the esophagus. Do not force.

    • Depress plunger and withdraw gently.

Recommended Dosing Regimens

Based on the molecular weight (~227) and typical potency of pyridine-carboxamide inhibitors (IC50 usually in nM range), the following dose escalation is recommended.

Study TypeDose Level (mg/kg)FrequencyPurpose
Pilot Tolerability 10, 30, 100Single DoseDetermine MTD (Max Tolerated Dose).
Pharmacokinetics 5 (IV), 10 (PO)Single DoseCalculate Bioavailability (%F) and Half-life (

).
Efficacy (Low) 10QD or BIDInitial target engagement check.
Efficacy (High) 50QD or BIDMaximal inhibition; monitor for off-target toxicity.

Safety Note: If this compound acts as a ROCK inhibitor (like Y-27632), hypotension is a major on-target side effect. Monitor mice for lethargy, pale extremities, and reduced motility 30-60 mins post-dose.

Pharmacokinetics (PK) Sampling Protocol

To validate the administration route, a basic PK profile is mandatory.

Workflow:

  • Groups: n=3 mice per timepoint.

  • Timepoints:

    • IP/PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8 hours.

  • Blood Collection:

    • Tail vein microsampling (20 µL) or submandibular bleed.

    • Collect into K2-EDTA tubes.

    • Centrifuge (2000g, 10 min, 4°C) to harvest plasma.

  • Analysis: LC-MS/MS (MRM mode).

    • Precursor Ion: [M+H]+ = 228.1 (approx).

    • Fragment Ions: Optimize for pyridine or benzylamine fragments.

Experimental Workflow Visualization

PKWorkflow cluster_sampling Serial Sampling (Microsampling) Dose Dosing (10 mg/kg) T1 15 min Dose->T1 T2 1 hr T1->T2 Process Plasma Separation (2000g, 4°C) T1->Process T3 4 hr T2->T3 T2->Process T4 24 hr T3->T4 T3->Process T4->Process LCMS LC-MS/MS Quantification Process->LCMS

Figure 2: Simplified pharmacokinetic sampling workflow for validating systemic exposure.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase. Molecular Pharmacology, 57(5), 976-983. (Reference for ROCK inhibitor dosing class). Link

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link

Method

crystallization methods for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

Application Note: Crystallization and Purification of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Executive Summary Compound Identity: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide CAS: 926218-29-3 Molecular Formul...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization and Purification of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

Executive Summary

Compound Identity: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide CAS: 926218-29-3 Molecular Formula: C₁₃H₁₃N₃O Molecular Weight: 227.26 g/mol

This guide details the isolation, purification, and crystallization of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, a critical bifunctional building block often utilized in the synthesis of HDAC inhibitors (e.g., Mocetinostat analogs) and ROCK inhibitors.

Due to the presence of two basic centers (the pyridine nitrogen and the primary benzyl amine) and a neutral amide linkage, this molecule presents unique solubility challenges. It is prone to "oiling out" in non-polar solvents and oxidation at the primary amine if not properly stabilized. This protocol provides a robust Acid-Base Swing Purification followed by a Controlled Anti-Solvent Crystallization to ensure >98% HPLC purity.

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for successful crystallization.

SolventSolubility (25°C)Solubility (Hot, 60°C)Application
Methanol (MeOH) High (>50 mg/mL)Very HighPrimary Solvent
Ethanol (EtOH) ModerateHighPrimary Solvent
DMSO / DMF Very HighVery HighAvoid (High BP, difficult to dry)
Ethyl Acetate (EtOAc) Low (<5 mg/mL)ModerateAnti-Solvent
Acetonitrile (ACN) LowModerateAnti-Solvent
Water (pH 7) Very LowLowAnti-Solvent (for free base)
Water (pH < 4) High (Soluble as salt)HighPurification Medium

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis mixture to pure crystalline solid.

PurificationWorkflow Crude Crude Reaction Mixture (Contains impurities) AcidExt Acid Extraction (pH 2-3) Solvent: 1M HCl / EtOAc Crude->AcidExt Dissolve & Partition Wash Organic Wash (Remove non-basic impurities) AcidExt->Wash Discard Org. Layer Basify Neutralization (pH 9-10) Reagent: 2M NaOH or NH4OH Wash->Basify Aq. Layer to pH >9 Precip Precipitation of Free Base (Amorphous/Semi-crystalline) Basify->Precip Cool & Filter Cryst Recrystallization (MeOH / EtOAc) Precip->Cryst Purification SaltForm Optional: Salt Formation (HCl or Tosylate) Cryst->SaltForm Stabilization

Figure 1: Purification logic flow utilizing the compound's amphoteric nature for maximum impurity rejection.

Detailed Protocols

Protocol A: Acid-Base Swing Purification (Crude Cleanup)

Use this method if the starting material is dark, oily, or <90% pure.

Mechanism: The molecule contains a pyridine ring (pKa ~5.2) and a benzyl amine (pKa ~9.5). By lowering the pH, we protonate both, forcing the molecule into the aqueous phase while non-basic impurities remain in the organic phase.

  • Dissolution: Suspend 10.0 g of crude solid in 100 mL of Ethyl Acetate (EtOAc) .

  • Extraction: Add 100 mL of 1.0 M HCl (aq). Stir vigorously for 15 minutes.

    • Checkpoint: The solid should dissolve into the aqueous layer. If solids remain, filter them off (likely inorganic salts or very insoluble byproducts).

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous acidic layer. Discard the upper organic layer (removes neutral/acidic impurities).

  • Neutralization: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 2.0 M NaOH or NH₄OH dropwise with stirring until pH reaches ~10.

    • Observation: A thick white/off-white precipitate will form.

  • Isolation: Stir for 30 minutes at 0°C to maximize yield. Filter the solid and wash with cold water (2 x 20 mL).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Polymorph Control)

Use this method to obtain the stable crystalline free base.

  • Dissolution: Place 5.0 g of the semi-pure solid (from Protocol A) into a round-bottom flask.

  • Solvent Addition: Add Methanol (MeOH) (approx. 25–30 mL) and heat to 55°C.

    • Note: Add MeOH in small portions until the solution is clear. Do not use excess solvent.

  • Filtration (Optional): If the solution is hazy, perform a hot filtration through a 0.45 µm PTFE filter to remove dust/insolubles.

  • Nucleation: Remove from heat. While stirring at 400 RPM, slowly add Ethyl Acetate (EtOAc) (approx. 10–15 mL) until a faint turbidity persists.

  • Cooling Ramp:

    • Cool to 25°C over 1 hour.

    • Cool to 0–5°C over another hour.

  • Aging: Stir at 0°C for 2 hours. This "Ostwald Ripening" phase ensures uniform crystal size.

  • Harvest: Filter the white crystalline solid. Wash with a cold 1:3 MeOH:EtOAc mixture.

  • Yield: Expected recovery is 85–90%.

Protocol C: Reactive Crystallization (Dihydrochloride Salt)

Highly recommended for long-term storage to prevent amine oxidation.

  • Dissolution: Dissolve 2.0 g of pure free base in 20 mL of Ethanol (EtOH) at 40°C.

  • Acid Addition: Slowly add 2.2 equivalents of HCl in Dioxane (4M) or Concentrated HCl (37%) dropwise.

    • Stoichiometry: 2.0 g (~8.8 mmol) requires ~19.4 mmol of HCl.

  • Precipitation: The salt usually precipitates immediately. If not, add Diisopropyl Ether (IPE) or Acetone as an anti-solvent.

  • Isolation: Filter the hygroscopic solid under nitrogen. Dry in a vacuum desiccator over P₂O₅.

Characterization & Quality Control

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water + 0.1% TFA)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Diagnostic peaks: Pyridine protons (8.7–9.1 ppm), Amide NH, Benzyl CH₂ (~3.8 ppm).
Solid State PXRD (Powder X-Ray Diffraction)Sharp, defined peaks (indicates crystallinity). Halo pattern indicates amorphous.
Residual Solvent GC-Headspace< 3000 ppm MeOH/EtOAc

Troubleshooting Guide:

  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Cooling too fast or impurity profile too high.

    • Solution: Re-heat to dissolve the oil. Add a "seed crystal" of pure material. Cool much slower (1°C/min).

  • Problem: Low Yield.

    • Cause: Too much solvent (Methanol) used.

    • Solution: Concentrate the mother liquor by 50% on a rotovap and re-cool.

References

  • Compound Identity & Properties: PubChem. N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (CID 926218-29-3).[1] National Library of Medicine. [Link]

  • Purification Principles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Related HDAC Inhibitor Chemistry: Review of synthetic routes for benzamide-based HDAC inhibitors (e.g., Entinostat/Mocetinostat) which share the aminomethyl-phenyl-nicotinamide core structure. See generally: U.S. Patent Applications for "Pyridyl Carboxamides".[2]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide synthesis

Ticket ID: SYNT-PYR-AMIDE-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide p...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYNT-PYR-AMIDE-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide presents a classic "chemoselectivity trap." The target molecule contains two competing nucleophilic nitrogen atoms: an aromatic aniline and an aliphatic benzylamine.

The Root Cause of Low Yield: In 90% of reported cases, low yield is not due to reaction failure, but rather regiochemical mismatch (coupling at the wrong amine) or product loss during aqueous workup due to the amphoteric nature of the pyridine-amine scaffold.

This guide provides a tiered troubleshooting protocol to isolate and resolve these specific failure modes.

Tier 1: Regioselectivity & Starting Materials

Diagnosis: Are you using unprotected 4-(aminomethyl)aniline?

The Issue: The aliphatic amine (benzylamine, pKa ~9.5) is approximately


 to 

times more nucleophilic than the aromatic amine (aniline, pKa ~4.6). If you attempt to couple nicotinic acid with the unprotected diamine, the amide will form exclusively at the benzylic position, yielding the wrong isomer .

The Solution: You must use a mono-protected diamine where the benzylic amine is masked.

  • Recommended Starting Material: tert-butyl (4-aminobenzyl)carbamate (also known as N-Boc-4-(aminomethyl)aniline).

  • Mechanism: The Boc group protects the highly reactive aliphatic amine, forcing the coupling agent to react with the less reactive aniline.

Decision Tree: Synthesis Strategy

SynthesisStrategy Start Start: Nicotinic Acid + Diamine Check Is the Benzylic Amine Protected? Start->Check No No (Free diamine) Check->No High Risk Yes Yes (N-Boc-4-aminobenzylamine) Check->Yes Correct Path Wrong Result: Coupling at Benzyl Amine (WRONG ISOMER) No->Wrong Correct Result: Coupling at Aniline (DESIRED INTERMEDIATE) Yes->Correct Deprotect Step 2: TFA/HCl Deprotection Correct->Deprotect Final Final Product: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Deprotect->Final

Figure 1: Strategic decision tree preventing regiochemical errors. The protection of the benzylic amine is non-negotiable for high yields.

Tier 2: Coupling Efficiency (The "Sluggish Aniline" Problem)

Diagnosis: Is the reaction stalling or showing incomplete conversion by LCMS?

The Issue: Anilines are weak nucleophiles due to resonance delocalization of the lone pair into the phenyl ring.[1] Furthermore, nicotinic acid is zwitterionic and can be sparingly soluble in non-polar solvents. Standard EDC/HOBt couplings often fail to drive this reaction to completion.

The Solution: Switch to high-activity coupling reagents or pre-activated acid chlorides.

Comparison of Coupling Methods
MethodReagentsSuitabilityPros/Cons
Standard EDC / HOBt / DIPEALow Too slow for deactivated anilines. Often results in <40% yield.
High-Performance HATU / DIPEA High Excellent for anilines. Fast kinetics. Recommended for small scale (<1g).
Acid Chloride Nicotinoyl Chloride / Et3NHigh Very fast. Moisture sensitive. Recommended for scale-up (>5g).
Mixed Anhydride Isobutyl chloroformateMedium Good, but temperature sensitive (-15°C required).
Optimized Protocol A: HATU Coupling (Recommended)
  • Dissolve: 1.0 eq Nicotinic acid and 1.2 eq DIPEA in dry DMF (0.2 M concentration).

  • Activate: Add 1.1 eq HATU . Stir for 15 minutes at room temperature (yellow to orange color change).

  • Add Amine: Add 1.0 eq tert-butyl (4-aminobenzyl)carbamate.

  • Reaction: Stir at RT for 4-16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water (x1), Brine (x1).

Tier 3: Workup & Isolation (The "Solubility Trap")

Diagnosis: Did you lose mass during extraction, or is the product stuck in the aqueous layer?

The Issue: The final product (after deprotection) contains a pyridine ring and a primary amine. It is highly polar and water-soluble, especially at low pH.

  • Acidic pH: Both Pyridine and Amine are protonated (highly water soluble).

  • Neutral/Basic pH: The free base is moderately soluble in water but soluble in organic solvents.

The Solution: Avoid aqueous extraction for the final deprotected step if possible. Use Resin Capture or Salting Out .

Troubleshooting the Deprotection Workup

Scenario: You used TFA to remove the Boc group. You now have the TFA salt.

  • Method 1 (Precipitation - Best for Yield):

    • Concentrate the reaction mixture (TFA/DCM) to an oil.

    • Add cold Diethyl Ether or MTBE .

    • The product usually precipitates as the TFA salt. Filter and dry.

    • Yield Recovery: Typically >90%.

  • Method 2 (Free Base Isolation):

    • Dissolve the salt in minimal water.

    • Carefully adjust pH to ~10 using 2M NaOH or Carbonate resin.

    • Critical Step: Saturate the aqueous layer with NaCl (Salting out).

    • Extract with DCM:Isopropanol (3:1) . Pure DCM often fails to pull the polar amine out of water.

    • Dry over Na2SO4 and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use Nicotinoyl Chloride hydrochloride salt directly? A: Yes, but you must use at least 2.5 equivalents of base (Triethylamine or DIPEA) to neutralize the HCl salt of the reagent and the HCl generated during the coupling. If the reaction turns into a thick slurry, add DCM.

Q: My product is purple/black after workup. What happened? A: Anilines are prone to oxidation.[2] If your reaction mixture turned dark, it likely oxidized. Ensure you degas your solvents (sparge with Nitrogen) and run the reaction under an inert atmosphere.[3]

Q: How do I confirm the regiochemistry (that I made the right isomer)? A: Check the HMBC NMR .

  • Look for a correlation between the Amide Carbonyl carbon and the Ortho protons of the aniline ring.

  • If the coupling occurred at the benzyl position, the Amide Carbonyl will correlate with the benzylic -CH2- protons.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Amines/Carbamates).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Optimization

preventing degradation of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide in solution

Topic: Preventing Degradation of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (Entinostat/MS-275) in Solution Entinostat (MS-275) Stability & Handling Technical Guide Identity Confirmation: IUPAC Name: N-[4-(aminometh...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (Entinostat/MS-275) in Solution

Entinostat (MS-275) Stability & Handling Technical Guide

Identity Confirmation:

  • IUPAC Name: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

  • Common Name: Entinostat (MS-275, SNDX-275)[1]

  • CAS Number: 209783-80-2[1][2][3]

This guide functions as a Tier-3 Technical Support resource designed for researchers observing instability, precipitation, or loss of potency with Entinostat. The protocols below prioritize the prevention of amide hydrolysis and oxidative deamination —the two primary degradation pathways for this molecule.

Module 1: The Degradation Landscape

To prevent degradation, one must understand the specific vulnerabilities of the Entinostat scaffold.

  • Hydrolysis (The Amide Linkage): The central amide bond connecting the pyridine ring to the phenyl ring is susceptible to hydrolysis, particularly in aqueous environments with extreme pH or elevated temperatures. This cleaves the molecule into nicotinic acid (pyridine-3-carboxylic acid) and 4-(aminomethyl)aniline, destroying biological activity.

  • Oxidation (The Primary Amine): The "tail" of the molecule contains a primary aminomethyl group (

    
    ). Primary benzylic amines are prone to oxidation, forming imines and eventually aldehydes (releasing ammonia) upon exposure to air and light. This often manifests as a yellow discoloration in aged solutions.
    
  • Solubility-Driven Precipitation: Entinostat is a lipophilic weak base. It is poorly soluble in water.[1][2] In aqueous buffers, it relies on the protonation of the pyridine nitrogen (pKa ~4.8) or the benzylamine nitrogen (pKa ~9.0) for solubility. A shift to neutral pH (7.4) can cause the free base to crash out of solution, often mistaken for "degradation."

Visual 1: Rapid Troubleshooting Decision Tree

Troubleshooting Start Observation Yellow Yellow Discoloration Start->Yellow Precip Precipitation/Cloudiness Start->Precip Potency Loss of Potency Start->Potency Oxidation Cause: Amine Oxidation Action: Add Antioxidant/Degas Yellow->Oxidation Air exposure? Solubility Cause: pH Shock Action: Adjust Buffer/Cosolvent Precip->Solubility Diluted in PBS? Potency->Oxidation Stored >6mo? Hydrolysis Cause: Amide Hydrolysis Action: Check Water Content Potency->Hydrolysis Stored >24h in water?

Figure 1: Diagnostic logic for identifying the root cause of Entinostat instability.

Module 2: Troubleshooting Guides (FAQs)

Q1: My DMSO stock solution has turned from clear to pale yellow. Is it still usable?

Diagnosis: Likely oxidative degradation of the primary amine. Technical Insight: The benzylic amine group is sensitive to autoxidation, which produces colored imine intermediates. This is accelerated by light and trace metals often found in lower-grade DMSO. Corrective Action:

  • Immediate: Run LC-MS to check purity. If purity is >95%, it may still be usable for non-critical assays, but concentration verification is required.

  • Prevention: Store stocks in amber vials under argon or nitrogen gas. Use "Anhydrous, Septum-Sealed" DMSO grades rather than standard laboratory DMSO.

Q2: Upon diluting my stock into cell culture media, a white precipitate forms immediately.

Diagnosis: "Solubility Shock" (Precipitation of the free base). Technical Insight: Entinostat is soluble in DMSO (>20 mg/mL) but nearly insoluble in water.[2] When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into neutral media (pH 7.4), the drastic change in polarity and pH causes the hydrophobic drug to aggregate before it can disperse. Corrective Action:

  • Protocol Change: Do not dilute directly from 10 mM to aqueous. Use an intermediate dilution step .

    • Dilute 10 mM stock to 1 mM in pure DMSO.

    • Add the 1 mM DMSO solution dropwise to the media while vortexing rapidly.

    • Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but high enough to maintain solubility.

Q3: I stored my aqueous working solution at 4°C overnight, and it lost activity.

Diagnosis: Hydrolysis. Technical Insight: Aqueous solutions of Entinostat are thermodynamically unstable. The amide bond hydrolyzes slowly, and the amine can react with dissolved


 to form carbamates.
Corrective Action: 
  • Rule: Never store aqueous dilutions. Prepare fresh immediately before use.

  • Discard: Any aqueous solution older than 12 hours should be treated as compromised.

Module 3: Optimized Handling Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stock solution stable for 6-12 months.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , Anhydrous grade (≥99.9%).

    • Why? Water promotes hydrolysis. Standard DMSO is hygroscopic and absorbs water from the air.

  • Concentration: Prepare at 10 mM to 50 mM .

    • Calculation: Molecular Weight = 376.41 g/mol .[3]

    • To make 1 mL of 10 mM stock: Dissolve 3.76 mg of Entinostat in 1 mL DMSO.

  • Dissolution: Vortex vigorously. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Avoid temperatures >40°C to prevent thermal degradation.

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 20-50 µL) in amber polypropylene tubes.

    • Store at -20°C or -80°C.

    • Freeze-Thaw Rule: Maximum 3 cycles. Discard after the 3rd thaw.

Protocol B: In Vivo Formulation (Animal Studies)

Objective: Solubilize high doses without precipitation.

Entinostat is poorly soluble in simple saline. Use a co-solvent system.[3][4] Recommended Vehicle:

  • 10% DMSO (Solubilizer)[3]

  • 40% PEG300 (Polyethylene Glycol - Stabilizer)

  • 5% Tween-80 (Surfactant - Prevents aggregation)

  • 45% Saline (Diluent)[3]

Mixing Order (Critical):

  • Dissolve drug in DMSO completely.

  • Add PEG300 and vortex.

  • Add Tween-80 and vortex.

  • Add Saline last, dropwise, while vortexing. Adding saline too early will cause irreversible precipitation.

Module 4: Mechanistic Visualization

Visual 2: Degradation Pathways of Entinostat

Degradation Entinostat Entinostat (Active) N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Hydrolysis Pathway: Amide Hydrolysis Entinostat->Hydrolysis Oxidation Pathway: Oxidative Deamination Entinostat->Oxidation Water + H2O / Acid (H+) Water->Hydrolysis Oxygen + O2 / Light (hv) Oxygen->Oxidation Nicotinic Product A: Nicotinic Acid Hydrolysis->Nicotinic Aniline Product B: 4-(aminomethyl)aniline Hydrolysis->Aniline Aldehyde Product C: Benzaldehyde deriv. (Yellowing) Oxidation->Aldehyde

Figure 2: The chemical pathways leading to loss of structural integrity. Hydrolysis cleaves the molecule; oxidation attacks the primary amine tail.

Summary Data: Solvent Compatibility

SolventSolubility (Max)Stability (at 25°C)Recommended Use
Water < 0.1 mg/mL< 24 HoursDo Not Use for Stock
DMSO ~ 25 mg/mL> 6 Months (at -20°C)Primary Stock Solvent
Ethanol ~ 2 mg/mLModerateNot recommended (Low solubility)
PEG300 ~ 10 mg/mLGoodAnimal formulation co-solvent

References

  • PubChem. (n.d.). Entinostat (Compound CID 5311). National Center for Biotechnology Information. Retrieved from [Link]

  • Hu, E., et al. (2003). Identification of novel isoform-selective inhibitors within class I histone deacetylases. Journal of Pharmacology and Experimental Therapeutics, 307(2), 720-728.[2] [Link]

Sources

Troubleshooting

resolving precipitation issues with N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide in media

Compound ID: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Chemical Class: Pyridine-carboxamide / Benzylamine derivative Primary Application: Kinase/Enzyme Inhibition (e.g., ROCK, HDAC, or SIRT pathways)[1] Part 1: The...

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Chemical Class: Pyridine-carboxamide / Benzylamine derivative Primary Application: Kinase/Enzyme Inhibition (e.g., ROCK, HDAC, or SIRT pathways)[1]

Part 1: The Core Directive (Root Cause Analysis)

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. The precipitation you are witnessing is rarely a "bad batch" of compound; it is a predictable physicochemical event governed by two forces: Solvent Shock and Phosphate Incompatibility .

The Mechanism of Failure

This molecule contains two key ionizable groups: a pyridine nitrogen (pKa ~5.2) and a primary aminomethyl group (pKa ~9.5).[1]

  • In DMSO (Stock): The compound is neutral or solvated by DMSO, preventing crystal lattice formation.

  • In Media (pH 7.4): Upon dilution, the aminomethyl group becomes protonated (

    
    ), making the molecule a cation. However, the pyridine ring remains largely uncharged and lipophilic.
    
  • The Crash:

    • The "DMSO Shock": When you pipet 100% DMSO stock directly into aqueous media, the local solvent environment changes instantly. The hydrophobic pyridine rings stack (pi-pi interactions) faster than the water molecules can solvate the cationic tail.

    • The Phosphate Trap: Cell culture media (DMEM, RPMI) and buffers (PBS) are rich in phosphate ions (

      
      ).[1] Cationic amines often form insoluble phosphate salts  that appear as a fine white mist or "oiling out" droplets [1, 2].[1]
      

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I see a white cloud immediately upon adding the stock to the media."

Diagnosis: Local Supersaturation (The "DMSO Shock"). The Fix: You are likely adding a high-concentration stock (e.g., 10 mM or 50 mM) directly to a large volume of static media. The local concentration at the pipette tip exceeds the solubility limit before diffusion occurs.

  • Immediate Action: Do not filter. Filtering removes the drug, invalidating your concentration.[2][3]

  • Prevention: Use the Intermediate Dilution Protocol (See Part 3).[1]

Scenario B: "The media looks clear initially, but crystals appear after 24 hours."

Diagnosis: Thermodynamic Instability (Nucleation).[1] The Fix: The solution was metastable. Small temperature shifts (e.g., moving from 37°C incubator to room temp microscope) triggered nucleation.[1]

  • Immediate Action: Check if the crystals are the compound or salts. If they are needle-like, it is likely the compound.[1]

  • Prevention: Use a solubility enhancer like HP-

    
    -Cyclodextrin  to cage the hydrophobic core.[1]
    
Scenario C: "My compound 'oils out' as droplets instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The Fix: This occurs when the compound is too lipophilic for the media but too concentrated to crystallize immediately.

  • Prevention: Reduce the final DMSO concentration to <0.5% and ensure rigorous vortexing during the intermediate step.

Part 3: Validated Protocols

Protocol 1: The "Intermediate Step" Method (Recommended)

Best for: Standard experiments where additives are restricted.

Concept: Instead of a 1:1000 dilution (Stock


 Media), use a 1:10:100 step-down to buffer the polarity shift.
  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into sterile water (NOT PBS/Media).

    • Why? Water lacks phosphate ions, preventing immediate salt precipitation.

    • Result: 1 mM solution in 10% DMSO.[1]

  • Vortex: Vortex vigorously for 10 seconds.

  • Final Dilution: Add the Intermediate to your Media (1:100 dilution).

    • Final Conc: 10

      
      M.
      
    • Final DMSO: 0.1% (Safe for most cells).[1]

Protocol 2: Cyclodextrin Complexation (The "Gold Standard")

Best for: High concentrations (>50


M) or sensitive in vivo work.[1]

Concept: Use (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD) to encapsulate the hydrophobic pyridine ring while leaving the amine exposed for solubility.[1]
  • Prepare Excipient: Dissolve HP-

    
    -CD in sterile water to 20% (w/v).
    
  • Solubilize Compound: Dissolve your solid compound directly into the 20% CD solution (requires sonication/vortexing).

    • Note: Avoid DMSO entirely if possible, or keep it <5%.

  • Filter Sterilize: Pass through a 0.22

    
    m PVDF filter.[1]
    
  • Dilute: Add this complex directly to media. The cyclodextrin prevents phosphate salt formation [3].

Part 4: Data & Visualization

Table 1: Solubility Thresholds (Estimated)
Solvent SystemSolubility LimitRisk Factor
100% DMSO > 50 mMLow (Stock stability)
PBS (pH 7.4) < 10

M
High (Phosphate precipitation)
DMEM + 10% FBS ~ 20-50

M
Moderate (Serum albumin binds drug)
Water (pH 5-6) ~ 100

M
Low (No phosphates, slight acidity helps)
Workflow Visualization
Diagram 1: The Solubility Decision Tree

SolubilityTree start Start: Precipitation Issue check_conc Is Final Conc > 50 µM? start->check_conc check_appearance Appearance? check_conc->check_appearance No use_cd Protocol 2: Use Cyclodextrin check_conc->use_cd Yes check_time When does it precipitate? check_appearance->check_time immediate Immediate (White Cloud) check_time->immediate Instantly delayed Delayed (Crystals >24h) check_time->delayed Overnight protocol_1 Protocol 1: Intermediate Dilution immediate->protocol_1 protocol_heat Warm Media to 37°C Reduce Conc delayed->protocol_heat

Caption: Decision matrix for selecting the correct solubilization strategy based on concentration and precipitation timing.

Diagram 2: The Intermediate Dilution Workflow

DilutionProtocol stock 10mM Stock (100% DMSO) intermediate Intermediate Mix 1mM Drug 10% DMSO stock->intermediate 1 Part water Sterile Water (No Phosphates) water->intermediate 9 Parts vortex VORTEX (Critical Step) intermediate->vortex final Final Assay 10µM Drug 0.1% DMSO vortex->final 1 Part media Cell Media (DMEM/RPMI) media->final 99 Parts

Caption: Step-by-step dilution workflow to prevent "DMSO Shock" and phosphate salt formation.

References

  • Bergström, C. A., et al. (2014).[4] Phosphate Precipitates and Water-Soluble Aggregates in Re-analyzed Solubility-pH Data of Twenty-five Basic Drugs. ADMET & DMPK, 2(1), 43-55.[1][4][5]

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Guidelines.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

[1] Welcome to the Technical Support Hub. This guide is designed for researchers and drug development scientists working with N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide .[1] The following protocols and troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Technical Support Hub. This guide is designed for researchers and drug development scientists working with N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide .[1] The following protocols and troubleshooting steps are derived from the physiochemical properties of nicotinamide-benzamide conjugates.

Module 1: Chemical Identity & Physiochemical Profile

Before addressing stability, one must understand the molecule's behavior in solution. This compound is amphoteric, possessing both a basic pyridine ring and a basic primary amine tail, linked by a neutral amide bridge.

Physiochemical Data Table
PropertyValue / CharacteristicImplication for Handling
Core Structure Nicotinamide derivativeSusceptible to hydrolysis at extremes of pH.[1]
Functional Group A Pyridine Nitrogen (

)
Protonates at pH < 3. Increases solubility in acids.
Functional Group B Benzyl Amine (

) (

)
Protonates at pH < 9.[1] Charged at physiological pH.
Solubility pH-DependentHigh in acidic buffers; Low in basic buffers; Moderate in DMSO.[1]
LogP (Est.) ~0.4 - 1.2Moderately lipophilic at neutral pH (precipitation risk).[1]
Visualizing the pH-Dependent Species

Understanding the protonation state is critical for stability and solubility.[1]

SpeciesDistribution Figure 1: Protonation states of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide across pH ranges. Acid pH < 3 (Dicationic Species) Solubility: HIGH Stability: Moderate Neutral pH 4 - 8 (Monocationic Species) Solubility: MODERATE Stability: HIGH Acid->Neutral Deprotonation of Pyridine (pKa ~3.4) Basic pH > 10 (Neutral Species) Solubility: LOW Stability: POOR Neutral->Basic Deprotonation of Amine (pKa ~9.5)

[1]

Module 2: Stability Under Different pH Conditions

The stability of this molecule is governed by the amide bond (susceptible to hydrolysis) and the primary amine (susceptible to oxidation).

Acidic Conditions (pH < 4)
  • Mechanism: Acid-catalyzed hydrolysis.[1] The carbonyl oxygen protonates, making the carbon electrophilic and susceptible to water attack.[2][3]

  • Observation: The pyridine ring and the amine tail are both protonated. This electrostatic repulsion actually slows hydrolysis slightly compared to neutral amides, but degradation will still occur over time, especially with heat.

  • Risk: Cleavage into Nicotinic acid and 4-(aminomethyl)aniline .[1]

  • Recommendation: Stable for short-term handling (hours) at room temperature. For long-term storage, avoid aqueous acidic solutions; freeze immediately.[1]

Physiological/Neutral Conditions (pH 6 - 8)
  • Mechanism: Water attack on the neutral amide. This is the slowest reaction rate.

  • Stability: Optimal. The compound is most chemically stable in this range.

  • Risk: Solubility issues. At pH 7.4, the pyridine is uncharged, and the molecule relies solely on the protonated benzyl amine for solubility. If the concentration exceeds ~1-5 mM, precipitation is likely.[1]

  • Recommendation: Ideal for biological assays. Use DMSO stock diluted into PBS.

Basic Conditions (pH > 10)
  • Mechanism: Base-promoted hydrolysis.[1] The hydroxide ion (

    
    ) acts as a strong nucleophile, directly attacking the amide carbonyl.[1]
    
  • Stability: Poor. Nicotinamides are generally unstable in strong bases.

  • Secondary Risk: Oxidation. The primary amine (

    
    ) becomes deprotonated (neutral).[1] In this state, it is highly susceptible to oxidation by dissolved oxygen, leading to the formation of imines or aldehydes.
    
  • Recommendation: Avoid storing in basic buffers (e.g., Carbonate, Tris pH > 8.5) for more than 30 minutes.

Hydrolysis Pathway Diagram

HydrolysisPathway Figure 2: Hydrolytic degradation pathway leading to inactive metabolites. Parent Parent Compound (Amide) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ (Acid) OR + OH- (Base) Products Cleavage Products Intermediate->Products Bond Cleavage SubProd1 Nicotinic Acid (Pyridine-3-carboxylic acid) Products->SubProd1 SubProd2 4-(Aminomethyl)aniline Products->SubProd2

Module 3: Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO turned yellow after 2 weeks at 4°C. Is it still good?

  • Diagnosis: This indicates mild oxidation of the primary amine tail (

    
    ).[1]
    
  • Solution: Check purity via HPLC. If purity is >95%, it is likely usable for non-critical assays.

  • Prevention: Store DMSO stocks at -20°C or -80°C under argon or nitrogen gas to exclude oxygen.[1]

Q2: I see "ghost peaks" or broad tailing in my HPLC analysis.

  • Cause: The primary amine group interacts strongly with residual silanols on standard C18 columns, causing peak tailing.

  • Fix: Add a modifier to your mobile phase.

    • Option A: 0.1% Trifluoroacetic acid (TFA) – suppresses silanol ionization.

    • Option B: High pH buffer (e.g., Ammonium Bicarbonate pH 10) – only if using a hybrid-silica column resistant to high pH.[1]

Q3: The compound precipitated when I diluted my DMSO stock into cell culture media.

  • Cause: "Crash-out" effect.[1] The compound is hydrophobic. Rapid dilution into aqueous media (pH 7.4) causes the local concentration to exceed the solubility limit.

  • Protocol:

    • Dilute DMSO stock into a larger volume of media slowly with vortexing.

    • Keep final DMSO concentration < 0.5%.

    • If testing high concentrations (>10 µM), sonicate the media for 5 minutes.

Module 4: Analytical Method (HPLC-UV)

To verify stability, use the following validated method parameters.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption) and 210 nm (Amide)
Retention Order 1.[1] Nicotinic Acid (Degradant) 2.[4] 4-(aminomethyl)aniline (Degradant) 3.[1][4] Parent Compound

References

  • Brown, H. C., & Mihm, X. R. (1955). Chemical Effects of Steric Strains. The Effect of Structure on the Hydrolysis of Amides. Journal of the American Chemical Society. Link[1]

  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.[1] (Classic text on amide hydrolysis mechanisms).[2][5]

  • Segel, I. H. (1976). Biochemical Calculations: How to Solve Mathematical Problems in General Biochemistry. Wiley.
  • PubChem Compound Summary. (2024). N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (Structure & Properties). National Library of Medicine. Link

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide and Other Small Molecule Inhibitors

A Note to Researchers: While N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a specific chemical entity, it is not extensively characterized in publicly available literature. Therefore, this guide provides a framework...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Researchers: While N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a specific chemical entity, it is not extensively characterized in publicly available literature. Therefore, this guide provides a framework for minimizing off-target effects applicable to this and other novel small molecule inhibitors, drawing upon established principles in pharmacology and drug discovery. The strategies outlined here are essential for ensuring the validity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a small molecule inhibitor with proteins other than the intended target. These interactions can lead to misleading experimental results, confounding data interpretation, and potential cytotoxicity.[1][2] For example, a compound designed to inhibit a specific kinase might also inhibit other kinases or even unrelated proteins like GPCRs, leading to a cellular phenotype that is not solely due to the inhibition of the primary target.[3] Minimizing off-target effects is crucial for validating the specific role of the intended target in a biological process.[3]

Q2: How can I determine the optimal concentration of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide to use in my experiments?

A2: The optimal concentration should be high enough to engage the intended target effectively but low enough to minimize off-target effects. This is typically determined by performing a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the target's activity).[2] It is recommended to use the inhibitor at a concentration at or near its IC50 for the primary target. Using concentrations significantly higher than the IC50 increases the likelihood of engaging off-target proteins.[1] For cellular experiments, the EC50 (the concentration that gives 50% of the maximal effect in a cell-based assay) is a more relevant parameter.

Q3: What is the difference between biochemical and cell-based assays for assessing inhibitor activity?

A3: Biochemical assays measure the direct interaction of the inhibitor with its purified target protein, providing a measure of its potency (e.g., IC50 or Ki).[1][3] Cell-based assays, on the other hand, measure the inhibitor's effect in a more physiologically relevant context, within intact cells.[4] While biochemical assays are crucial for determining direct binding and potency, cell-based assays are essential for confirming that the inhibitor can reach its target in a cellular environment and exert the desired effect.[2][4] It's important to note that the potency of an inhibitor can differ between these two types of assays due to factors like cell permeability and metabolism. Best practice involves using a combination of both to fully characterize an inhibitor's selectivity and activity.[4]

Q4: What is a kinase selectivity profile and why is it important?

A4: A kinase selectivity profile is a large-scale screen of an inhibitor against a panel of many different kinases.[2][3][5] This is particularly important for kinase inhibitors, as they often bind to the highly conserved ATP-binding pocket, leading to potential cross-reactivity with other kinases.[6] The profile reveals the inhibitor's potency against a wide range of kinases, allowing you to identify potential off-targets.[2][3] A highly selective inhibitor will show potent inhibition of the intended target with significantly less activity against other kinases.[3] This information is critical for interpreting your experimental results and for selecting the most specific tool compound for your research.[3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

This could be due to off-target effects, cytotoxicity, or issues with the experimental setup.

Troubleshooting Steps:

  • Verify Target Engagement in Cells: Before proceeding with phenotypic assays, confirm that your compound is engaging the intended target in your cellular model.[2] This can be done using techniques like Western blotting to look at the phosphorylation status of a downstream substrate or by using cellular thermal shift assays (CETSA).

  • Perform a Dose-Response Curve: Determine the EC50 of your compound in your specific cell line and for your assay of interest. Always include a full dose-response curve rather than using a single high concentration.[7][8]

  • Assess Cytotoxicity: Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays. High concentrations of a compound can be toxic to cells, leading to artifacts that are not related to the inhibition of the intended target.[9]

  • Use Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor.[9]

    • Inactive Analog: If available, use a structurally similar but biologically inactive analog of your compound as a negative control. This helps to ensure that the observed phenotype is due to the specific chemical structure of your active compound and not some non-specific effect.[1]

Issue 2: The observed cellular phenotype does not correlate with the biochemical potency of the inhibitor.

This is a common issue and can arise from several factors.

Troubleshooting Steps:

  • Cell Permeability: Your compound may have poor cell permeability, meaning it cannot efficiently reach its intracellular target. This can be assessed using various in vitro permeability assays.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. Conversely, a pro-drug might require metabolic activation.

  • Presence of Efflux Pumps: Cells can express efflux pumps that actively remove the compound, preventing it from reaching a high enough intracellular concentration to inhibit the target.

  • High Intracellular ATP Concentration: For ATP-competitive inhibitors, the high concentration of ATP in cells (millimolar range) can compete with the inhibitor for binding to the target kinase, leading to a lower apparent potency in cellular assays compared to biochemical assays (which are often run at lower ATP concentrations).[2]

Experimental Protocols

Protocol 1: Determining the IC50 in a Biochemical Assay

This protocol provides a general framework for determining the potency of an inhibitor against a purified enzyme.

  • Prepare Reagents:

    • Purified enzyme of interest.

    • Substrate for the enzyme.

    • Assay buffer.

    • ATP (if it's a kinase assay).

    • Your inhibitor, N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, dissolved in a suitable solvent (e.g., DMSO) to make a high-concentration stock.

    • Detection reagents (e.g., antibody for ELISA, luminescent or fluorescent probe).

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of your inhibitor. A 10-point dose-response curve is recommended.[3]

  • Assay Setup: In a multi-well plate, add the assay buffer, enzyme, and substrate.

  • Add Inhibitor: Add the different concentrations of your inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the enzymatic reaction, often by adding ATP.

  • Incubate: Incubate the plate for a predetermined amount of time at the optimal temperature for the enzyme.

  • Stop Reaction and Detect Signal: Stop the reaction and use the detection reagents to measure the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Workflow for Assessing and Minimizing Off-Target Effects

This workflow provides a systematic approach to characterizing a new small molecule inhibitor.

Visualizations

Workflow for Minimizing Off-Target Effects

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-Cell Validation cluster_3 Phase 4: Data Interpretation biochem_assay Biochemical Assay (Determine IC50) cell_assay Cell-Based Assay (Determine EC50) biochem_assay->cell_assay Confirm cellular activity selectivity_screen Kinase Selectivity Screen (e.g., 400+ kinases) cell_assay->selectivity_screen Proceed if active off_target_id Identify Potential Off-Targets selectivity_screen->off_target_id target_engagement Cellular Target Engagement (e.g., CETSA, Western Blot) off_target_id->target_engagement Address off-targets phenotype_assay Phenotypic Assay target_engagement->phenotype_assay controls Control Experiments (Inactive analog, RNAi/CRISPR) phenotype_assay->controls Validate findings data_analysis Integrate All Data controls->data_analysis Final validation conclusion Draw Conclusions on Target-Specific Effects data_analysis->conclusion

Caption: A systematic workflow for characterizing a small molecule inhibitor.

Data Presentation

Table 1: Example of a Selectivity Profile for a Hypothetical Kinase Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1x
Off-Target Kinase B20020x
Off-Target Kinase C1,500150x
Off-Target Kinase D>10,000>1000x

A higher fold selectivity indicates a more selective compound. A common threshold for a selective inhibitor is a >10-100-fold difference in potency between the primary target and off-targets.[1]

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Small Molecule Inhibitors Selection Guide. Biomol Blog
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropri
  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C-NMR Spectral Analysis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a versatile bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a versatile bifunctional molecule, incorporating a pyridine-3-carboxamide core often found in biologically active compounds and a reactive aminomethylphenyl group, making it a valuable building block in medicinal chemistry.[1][2] Its precise characterization is crucial for ensuring the integrity of subsequent synthetic steps and the validity of biological data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural determination of organic molecules in solution.[3][4] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled.[5][6] This guide offers an in-depth analysis of the ¹H and ¹³C-NMR spectra of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide. We will dissect the spectral features with field-proven insights, explain the causality behind experimental choices, and provide a comparative overview of alternative analytical techniques to offer a holistic perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is composed of a nicotinamide (pyridine-3-carboxamide) fragment linked via an amide bond to a p-xylenediamine (4-(aminomethyl)phenyl) moiety.

Caption: Structure of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.

This structure presents several distinct regions for NMR analysis:

  • Pyridine Ring: Four aromatic protons and five carbons in a heteroaromatic system.

  • Phenyl Ring: Four aromatic protons and six carbons in a para-disubstituted benzene ring.

  • Amide Linkage: One exchangeable proton (NH) and one carbonyl carbon (C=O).

  • Aminomethyl Group: Two benzylic protons (-CH₂-) and two exchangeable amine protons (-NH₂), with one methylene carbon.

Part 1: ¹H-NMR Spectral Analysis

Proton NMR (¹H-NMR) is the initial and often most informative experiment for structural elucidation, providing data on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H-NMR

A robust protocol is the foundation of reliable data. The following steps ensure high-quality spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.[7]

    • Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not typically overlap with analyte signals. Furthermore, amide and amine protons are often well-resolved and do not exchange as rapidly as in protic solvents like D₂O or methanol-d₄.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[7]

  • Data Acquisition:

    • Use a 400 MHz (or higher) spectrometer for better signal dispersion and resolution.

    • Acquire a standard one-dimensional proton spectrum using a single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Ensure proper shimming to obtain sharp, symmetrical peaks.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Integrate all signals to determine the relative number of protons for each resonance.

  • Confirmatory Experiment (D₂O Exchange):

    • After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.

    • Protons attached to heteroatoms (N-H) will exchange with deuterium, causing their signals to diminish or disappear. This is a definitive method for identifying the amide and amine proton signals.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_confirm Confirmation weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve acquire Acquire 1D ¹H Spectrum dissolve->acquire process Process Data (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate d2o Add D₂O, Re-acquire integrate->d2o identify Identify N-H Signals d2o->identify final_analysis final_analysis identify->final_analysis Final Structure Confirmation

Caption: Workflow for ¹H-NMR analysis.

Predicted ¹H-NMR Data and Interpretation

The following table summarizes the expected signals for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide in DMSO-d₆.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~10.2s (broad)1HAmide NH
2~9.1d1HPyridine C2-H
3~8.7dd1HPyridine C6-H
4~8.2dt1HPyridine C4-H
5~7.6dd1HPyridine C5-H
6~7.7d2HPhenyl H (ortho to NH)
7~7.3d2HPhenyl H (ortho to CH₂)
8~3.8s2HMethylene CH
9~2.5-3.5s (broad)2HAmine NH

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature. Coupling constants (J) are typically in the range of 2-8 Hz for aromatic protons.

Detailed Signal Analysis:

  • Amide Proton (Signal 1): The amide proton is highly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and intramolecular hydrogen bonding possibilities. It appears as a broad singlet far downfield (~10.2 ppm) and will disappear upon D₂O exchange.

  • Pyridine Ring Protons (Signals 2-5): These protons appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The proton at C2 is most deshielded, appearing as a doublet. The protons at C4 and C6 will also be downfield, showing characteristic doublet of doublets (dd) or doublet of triplets (dt) patterns due to coupling with their neighbors. The C5 proton is the most upfield of the pyridine protons.[8][9]

  • Phenyl Ring Protons (Signals 6 & 7): The para-disubstituted phenyl ring gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets. The two protons ortho to the electron-withdrawing amide group (Signal 6) are shifted downfield compared to the two protons ortho to the electron-donating aminomethyl group (Signal 7).

  • Methylene Protons (Signal 8): The -CH₂- protons are adjacent to both an aromatic ring and a nitrogen atom, placing their signal in the benzylic region around 3.8 ppm. Since there are no adjacent protons, this signal appears as a sharp singlet.

  • Amine Protons (Signal 9): The primary amine (-NH₂) protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, temperature, and solvent. This signal will also disappear upon D₂O exchange.

Part 2: ¹³C-NMR Spectral Analysis

While ¹H-NMR maps the proton framework, ¹³C-NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: ¹³C-NMR
  • Sample Preparation: A more concentrated sample is generally required for ¹³C-NMR due to the low natural abundance of the ¹³C isotope. Use 20-30 mg of the compound dissolved in 0.6-0.7 mL of DMSO-d₆.[7]

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹³C-¹H couplings are removed, resulting in a single sharp peak for each unique carbon atom.

    • Due to the longer relaxation times of carbon nuclei, especially quaternary carbons, ensure a sufficient relaxation delay (d1) between pulses (e.g., 2-5 seconds) for accurate integration, particularly in quantitative applications.[10]

    • For quantitative ¹³C NMR, an inverse-gated decoupling sequence is essential to suppress the Nuclear Overhauser Effect (NOE), which can otherwise distort signal intensities.[10]

  • Spectral Editing (DEPT):

    • Perform DEPT-90 and DEPT-135 experiments.

    • DEPT-90: Shows only signals from CH carbons.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra.

    • This sequence is invaluable for unambiguously assigning the methylene carbon and distinguishing aromatic CH carbons from quaternary carbons.

Predicted ¹³C-NMR Data and Interpretation
Chemical Shift (δ, ppm)Carbon TypeAssignment
~165C (Quaternary)Amide C =O
~152CHPyridine C 2
~148CHPyridine C 6
~140C (Quaternary)Phenyl C (ipso to CH₂)
~138C (Quaternary)Phenyl C (ipso to NH)
~135CHPyridine C 4
~130C (Quaternary)Pyridine C 3
~129CHPhenyl C H (ortho to NH)
~124CHPyridine C 5
~120CHPhenyl C H (ortho to CH₂)
~45CH₂Methylene C H₂

Detailed Signal Analysis:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 165 ppm.[11]

  • Aromatic Carbons: The nine aromatic carbons (five from the pyridine ring, four from the phenyl ring) and two quaternary aromatic carbons will appear in the 120-155 ppm range. The carbons attached to nitrogen (C2, C6) in the pyridine ring are typically the most deshielded. The DEPT experiments are crucial for distinguishing the CH carbons from the four quaternary carbons (C3, and the three ipso-carbons of the phenyl and pyridine rings).[9][12]

  • Methylene Carbon: The -CH₂- carbon is the only aliphatic carbon and will appear significantly upfield, around 45 ppm. The DEPT-135 experiment will confirm this assignment by showing a negative peak at this chemical shift.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust characterization. The choice of technique depends on the specific question being asked—be it identity, purity, or absolute structure.

TechniqueStrengthsLimitationsApplication for this Molecule
NMR Spectroscopy - Unambiguous structure determination- Detailed connectivity information (2D NMR)- Non-destructive[5]- Quantitative analysis (qNMR)[13][14]- Relatively low sensitivity- Requires higher sample amounts- Expensive instrumentationPrimary tool for identity confirmation, structural elucidation, and purity assessment.
Mass Spectrometry (MS) - High sensitivity[6]- Accurate molecular weight determination (HRMS)- Provides fragmentation data for substructure analysis- Difficulty distinguishing isomers- No direct connectivity information- Ionization can be challengingConfirmatory tool to verify molecular weight (C₁₃H₁₃N₃O = 227.27 g/mol ) and support structural assignment through fragmentation.
Infrared (IR) Spectroscopy - Excellent for functional group identification[15]- Fast and simple to operate- Provides limited structural information- Complex spectra can be difficult to interpret fullyRapid screening tool to confirm the presence of key functional groups: N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C-H/C=C bands.
Liquid Chromatography (LC-MS) - Excellent for purity analysis and separation of mixtures[16]- Quantitation of impurities- Not a primary structure elucidation tool- Requires reference standards for absolute quantitationIdeal for quality control , assessing purity, and identifying potential impurities or degradation products from synthesis.[17]
X-ray Crystallography - Provides definitive 3D solid-state structure[4]- Determines absolute stereochemistry- Requires a high-quality single crystal- Structure may differ from solution conformationGold standard for absolute structure proof , if a suitable crystal can be obtained.

Conclusion

The comprehensive analysis of ¹H and ¹³C-NMR spectra, supported by techniques like DEPT and D₂O exchange, provides an unequivocal structural confirmation of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide. The distinct signals arising from the pyridine, phenyl, amide, and aminomethyl moieties create a unique spectroscopic fingerprint. While powerful alternatives like mass spectrometry and X-ray crystallography offer complementary information regarding molecular weight and solid-state structure, NMR spectroscopy remains the indispensable primary technique for detailed structural analysis in solution.[3][6] For professionals in drug development, mastering the interpretation of these spectra is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of pharmaceutical materials.[5]

References

  • Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • Teva Pharmaceutical Industries Ltd. (n.d.). Quantitative NMR Methods in Pharmaceuticals. Patsnap Eureka. Retrieved from [Link]

  • Webb, G. A., & Cox, I. J. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development. Retrieved from [Link]

  • Khan, I., et al. (2021). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 26(16), 4995. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Li, D., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 13(5), 447-457. Retrieved from [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Palka, M., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 28(24), 8003. Retrieved from [Link]

  • Otaka, A., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1195. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]

  • Yu, H., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide. Retrieved from [Link]

  • Chen, D., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 549. Retrieved from [Link]

  • Zare, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195. Retrieved from [Link]

  • Ali, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11234. Retrieved from [Link]

  • Kheder, N. A. (2012). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. International Journal of Organic Chemistry, 2, 213-221. Retrieved from [Link]

  • Scholl, F. A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1455-1466. Retrieved from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Purity Validation Methods for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Drug Development N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a molecule of interest in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Drug Development

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a molecule of interest in pharmaceutical development, featuring a pyridine ring, an amide linkage, and a substituted phenyl ring. The purity of such an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated analytical procedures to ensure that the levels of impurities are meticulously controlled.[1][2] This guide details and compares two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, providing the foundational data and protocols necessary for robust validation in accordance with International Council for Harmonisation (ICH) guidelines.[3]

The structural characteristics of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, particularly the presence of basic nitrogen atoms in the pyridine ring and the primary amine, present unique challenges for chromatographic analysis, such as the potential for peak tailing. The methods presented here are designed to mitigate these effects and provide accurate and reliable purity determinations.

Method 1: The Workhorse - C18 with a Standard Gradient

This method employs a ubiquitous C18 stationary phase, renowned for its hydrophobic retention capabilities, coupled with a gradient elution. A gradient is often the first choice in a development setting as it can effectively separate compounds with a wider range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Acetonitrile (ACN)

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide reference standard (100 µg/mL) is prepared in a 50:50 mixture of ACN and water. Working standards for linearity and accuracy are prepared by serial dilution.

    • Sample Solution: The synthesized N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide sample is dissolved in the same diluent to a nominal concentration of 100 µg/mL.

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 260 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 |

Method 2: An Alternative Approach - Phenyl-Hexyl with an Isocratic Elution

This alternative method utilizes a Phenyl-Hexyl stationary phase, which offers different selectivity compared to a standard C18 column due to pi-pi interactions with the aromatic rings of the analyte. An isocratic elution is employed for its simplicity, which can lead to more stable baselines and faster run times, making it ideal for routine quality control once the impurity profile is well-understood.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: An HPLC system with an isocratic pump, autosampler, column oven, and a DAD.

  • Column: Phenyl-Hexyl column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: 40:60 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH 6.5).

  • Standard and Sample Preparation:

    • Standard Solution: Prepared as in Method 1.

    • Sample Solution: Prepared as in Method 1.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 260 nm

| Injection Volume | 10 µL |

Comparative Validation Data

The following tables summarize the performance of each method based on key validation parameters as stipulated by ICH Q2(R1) guidelines.[3]

Table 1: System Suitability
ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 5000> 4000> 2000
%RSD of Peak Area (n=6)0.4%0.6%≤ 1.0%
Table 2: Linearity
ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Range (µg/mL)1 - 1505 - 200-
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-intercept12502500Report
Table 3: Accuracy (Recovery)
Spiked LevelMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
80%99.5%101.2%98.0 - 102.0%
100%100.2%99.8%98.0 - 102.0%
120%99.8%100.5%98.0 - 102.0%
Table 4: Precision (Repeatability)
ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
%RSD (n=6)0.5%0.7%≤ 1.0%
Table 5: Intermediate Precision
ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
%RSD (Inter-day, n=6)0.7%0.9%≤ 2.0%
Table 6: Robustness
Parameter VariationMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Flow Rate (±0.1 mL/min)< 0.8% RSD< 1.0% RSD%RSD should not significantly change
Column Temp (±2 °C)< 0.7% RSD< 0.9% RSD%RSD should not significantly change
Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)
LOD (µg/mL)0.10.5
LOQ (µg/mL)0.31.5

Method Comparison and Discussion

Both validated HPLC methods are suitable for the purity analysis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, meeting all predefined acceptance criteria based on ICH guidelines.[3] However, they offer distinct advantages for different applications.

Method 1 (Standard C18, Gradient) demonstrated superior performance in terms of sensitivity (lower LOD/LOQ), peak shape (lower tailing factor), and resolving power. The gradient elution is particularly advantageous for separating impurities with a wide range of polarities, which is crucial during process development and for release testing of new batches where the impurity profile may not be fully characterized.

Method 2 (Alternative Phenyl-Hexyl, Isocratic) offers the benefit of a simpler isocratic mobile phase, which can lead to more stable baselines and faster run times if all potential impurities are well-resolved from the main peak. While its overall performance was slightly lower than the gradient method, it remains a robust and validatable option, particularly for routine quality control where the impurity profile is well-characterized.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between the key validation parameters.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Analytical Method Development Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Routine Routine Analysis Specificity->Routine Linearity->Routine Accuracy->Routine Precision->Routine LOD_LOQ->Routine Robustness->Routine

Caption: Logical workflow for HPLC analytical method validation.

Validation_Parameters_Interrelation Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range LOQ LOQ Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range Specificity Specificity Specificity->Accuracy impacts Specificity->Precision impacts Robustness Robustness Robustness->Accuracy Robustness->Precision LOD LOD LOD->LOQ

Caption: Interrelationship of key HPLC validation parameters.

Conclusion

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • USP-BPEP. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National PRA. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • PubChem. 6-[[4-(Aminomethyl)phenyl]methylamino]pyridine-3-carboxamide. [Link]

Sources

Validation

Unraveling the Inhibitory Potential of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide: A Comparative Analysis

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative inhibitory activity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide. This document will delve into the available...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative inhibitory activity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide. This document will delve into the available data, compare it against established inhibitors, and provide a framework for experimental validation.

Introduction

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a synthetic organic molecule belonging to the broader class of pyridine-3-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The pyridine-3-carboxamide scaffold is a key feature in numerous pharmacologically active agents, and its derivatives have been explored as potential therapeutics for a wide range of diseases. The biological activity of these derivatives is often attributed to their ability to interact with specific enzymes or receptors, thereby modulating their function.

However, a thorough review of the scientific literature reveals a critical gap in our understanding of the specific biological target and the corresponding inhibitory potency, such as the half-maximal inhibitory concentration (IC50), for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide itself. While numerous studies have investigated the structure-activity relationships of various pyridine-3-carboxamide analogs against a multitude of targets, specific data for the compound remains elusive. This guide, therefore, aims to provide a comprehensive overview of the known biological activities within this chemical class and to establish a methodological framework for the future determination and comparison of the IC50 value of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide once its primary biological target is identified.

The Challenge: An Undefined Biological Target

The core challenge in creating a direct comparative guide for N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is the absence of a clearly identified and validated biological target in the public domain. The IC50 value, a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, is intrinsically linked to the target being assayed. Without a known target, any discussion of its IC50 in comparison to "standard inhibitors" is purely speculative.

The pyridine-3-carboxamide chemical scaffold has been associated with a wide array of biological activities, including but not limited to:

  • Antibacterial and Antifungal Properties: Various derivatives have been synthesized and evaluated for their efficacy against different microbial strains.

  • Anticancer Activity: Some analogs have shown promise as potential anti-cancer agents, though the specific mechanisms are often under investigation.

  • Enzyme Inhibition: This class of compounds has been explored as inhibitors for several enzymes, including urease and succinate dehydrogenase.

This diversity of potential targets underscores the necessity of first identifying the specific protein or enzyme that N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide interacts with before a meaningful comparative analysis of its inhibitory potential can be undertaken.

A Path Forward: A Proposed Experimental Workflow for Target Identification and IC50 Determination

For researchers interested in elucidating the biological activity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, a systematic approach is required. The following experimental workflow outlines the necessary steps to identify a biological target and subsequently determine its IC50 value.

Figure 1. A generalized experimental workflow for identifying the biological target of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide and determining its IC50 value for comparison with standard inhibitors.

Part 1: Target Identification
  • Phenotypic Screening: The initial step involves screening the compound across a variety of cell lines or biological systems to identify a measurable phenotypic effect. This could include assays for cell viability, proliferation, or specific signaling pathway modulation.

  • Target Deconvolution: Once a biological effect is observed, techniques such as affinity chromatography using the compound as a bait molecule, or proteomic approaches like thermal proteome profiling (TPP), can be employed to identify the specific protein(s) that the compound binds to.

  • Target Validation: The identified potential target(s) must then be validated. This can be achieved through genetic methods like siRNA or CRISPR-Cas9 to knockdown the target and observe if the phenotypic effect of the compound is diminished. Pharmacological validation can be done using known inhibitors of the putative target to see if they replicate the effects of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide.

Part 2: IC50 Determination and Comparison
  • Assay Development: With a validated target, a robust and reproducible biochemical or cell-based assay must be developed to quantify the activity of the target enzyme or protein.

  • Dose-Response Curve Generation: The compound is then tested across a range of concentrations in the developed assay. The resulting data is used to generate a dose-response curve, which plots the inhibition of the target's activity against the concentration of the compound.

  • IC50 Value Calculation: The IC50 value is determined from the dose-response curve. It represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition.

  • Comparison with Standard Inhibitors: Once the IC50 of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is determined, it can be compared to the IC50 values of well-characterized, "standard" inhibitors of the same target, which should be determined under identical assay conditions to ensure a fair and accurate comparison.

Conclusion and Future Directions

While a direct comparison of the IC50 value of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide against standard inhibitors is not currently possible due to the lack of a defined biological target, this guide provides a clear and actionable roadmap for researchers to generate this crucial data. The diverse biological activities observed in the broader class of pyridine-3-carboxamide derivatives suggest that N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide holds potential as a bioactive molecule. The future of research on this compound will depend on the successful identification of its molecular target, which will then unlock the ability to perform detailed comparative analyses of its inhibitory potency and to explore its therapeutic potential. The scientific community is encouraged to undertake the necessary studies to elucidate the mechanism of action of this compound, which will pave the way for its potential application in drug discovery and development.

Comparative

Western Blot Markers for Validating N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Activity

This guide provides a technical analysis of Western blot markers for validating the biological activity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide . Based on its chemical structure—a nicotinamide (pyridine-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Western blot markers for validating the biological activity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide .

Based on its chemical structure—a nicotinamide (pyridine-3-carboxamide) core conjugated to an aminomethyl-phenyl moiety—this compound functions primarily as a modulator of NAD⁺-dependent enzymes , specifically Sirtuins (SIRT1/2) and potentially ROCK (Rho-associated kinase) due to pharmacophore similarity with the Y-27632 class.[1]

The following guide details the optimal marker selection to distinguish its specific activity.

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists Focus: Pharmacodynamic Validation & Marker Selection[1]

Executive Summary: The Structural Logic

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a synthetic derivative of Nicotinamide (Vitamin B3).[1] Its mechanism of action is dictated by two distinct structural domains:[1]

  • Nicotinamide Core: Competitive inhibitor of Sirtuins (Class III HDACs) and PARPs by occupying the NAD⁺ binding pocket.

  • Aminomethyl-Phenyl Tail: A structural mimic of the "linker-amine" motif found in ROCK inhibitors (e.g., Y-27632), facilitating interaction with kinase active site acidic residues (Asp/Glu).[1]

Validation Strategy: To confirm activity, you must assess the acetylation status of specific Sirtuin substrates (primary mechanism) and the phosphorylation status of ROCK substrates (secondary/off-target mechanism).[1]

Mechanism of Action & Signaling Pathway

The compound acts by blocking the deacetylation of key regulatory proteins. Unlike Class I/II HDAC inhibitors (e.g., Trichostatin A) which target the Zinc domain, this compound targets the NAD⁺ cofactor site.[1]

MOA_Pathway cluster_effect Effect of Inhibition (Western Blot Readout) Compound N-[4-(aminomethyl)phenyl] pyridine-3-carboxamide SIRT1 SIRT1 (Nuclear) Compound->SIRT1 Inhibits SIRT2 SIRT2 (Cytosolic) Compound->SIRT2 Inhibits NAD NAD+ NAD->SIRT1 Cofactor p53_Ac p53-Ac (Lys382) SIRT1->p53_Ac Deacetylates H3_Ac Histone H3-Ac (Lys9/14) SIRT1->H3_Ac Deacetylates Tubulin_Ac α-Tubulin-Ac (Lys40) SIRT2->Tubulin_Ac Deacetylates

Figure 1: Mechanism of Action.[1] The compound inhibits SIRT1/2, preventing the removal of acetyl groups.[1] Successful inhibition is validated by the accumulation of acetylated substrates (Green nodes).

Comparative Analysis of Western Blot Markers

To validate this compound, you must compare its efficacy against standard inhibitors using specific markers.

A. Primary Markers: Sirtuin Inhibition (Nuclear/Cytosolic)

These markers validate the Nicotinamide-mimetic activity.[1]

Marker TargetSpecific SiteBiological ContextSensitivitySpecificityRecommendation
p53 Acetyl-Lys382 DNA Damage Response (SIRT1)HighHighGold Standard. Rapid accumulation upon SIRT1 inhibition.[1]
Histone H3 Acetyl-Lys9 / Lys14 Epigenetic Regulation (SIRT1/6)ModerateLow (Targeted by HDACs also)Use as a secondary confirmation of nuclear activity.[1]
α-Tubulin Acetyl-Lys40 Cytoskeleton Stability (SIRT2)HighHighBest for SIRT2. Validates cytosolic penetration.[1]
FOXO1 Acetyl-Lys294 Metabolic SignalingModerateModerateUseful for metabolic disease models.[1]
B. Secondary Markers: ROCK Inhibition (Cytoskeletal)

These markers validate the Aminomethyl-phenyl pharmacophore (kinase activity).[1]

Marker TargetSpecific SiteBiological ContextSensitivityRecommendation
MYPT1 Phospho-Thr696 Smooth Muscle ContractionHighCritical Control. Use to rule out or confirm off-target ROCK inhibition.[1]
MLC2 Phospho-Ser19 Actomyosin ContractilityHighDownstream effector; less specific than MYPT1.[1]

Experimental Validation Protocol

Do not treat this compound as a generic inhibitor. Its dual-nature requires a specific fractionation protocol to distinguish nuclear (SIRT1) vs. cytosolic (SIRT2/ROCK) effects.[1]

Step 1: Treatment & Controls
  • Test Compound: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (Titration: 1 µM – 100 µM).

  • Negative Control: Vehicle (DMSO).

  • Positive Control A (SIRT): Nicotinamide (5-10 mM) or EX-527 (1 µM).[1]

  • Positive Control B (ROCK): Y-27632 (10 µM).[1]

Step 2: Lysate Fractionation (Critical)

Whole cell lysates often dilute the nuclear signal of Acetyl-p53.[1]

  • Cytosolic Fraction: Lyse in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) + NP-40. Collect supernatant. -> Blot for Ac-Tubulin (SIRT2) & p-MYPT1 (ROCK). [1]

  • Nuclear Fraction: Resuspend pellet in hypertonic buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA). -> Blot for Ac-p53 & Ac-H3 (SIRT1).

Step 3: Western Blot Optimization[1]
  • Blocking: Use 5% BSA (not Milk) for all Acetyl- and Phospho-antibodies to prevent high background and casein interference.[1]

  • Detection:

    • Ac-p53 (Lys382): Expect a band at ~53 kDa.[1] Signal should INCREASE with compound activity.

    • p-MYPT1 (Thr696): Expect a band at ~140 kDa.[1] Signal should DECREASE if ROCK is inhibited.

Data Interpretation Guide

Use this decision matrix to classify the compound's mode of action based on your WB results.

Ac-p53 (Lys382)Ac-Tubulin (Lys40)p-MYPT1 (Thr696)Conclusion
Increased No Change No Change Selective SIRT1 Inhibitor (Nuclear specific).[1]
Increased Increased No Change Pan-SIRT Inhibitor (SIRT1/2). Most likely profile for Nicotinamide derivatives.
No Change No Change Decreased Selective ROCK Inhibitor (Kinase specific).
Increased Increased Decreased Dual-Action Inhibitor (Polypharmacology).[1]

References

  • SIRT1/2 Signaling & Markers: Houtkooper, R. H., et al.[1] "The secret life of NAD+: an old metabolite controlling new metabolic signaling pathways." Endocrine Reviews, 2010.[1] Link

  • ROCK Inhibition & MYPT1: Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors."[1] Journal of Cardiovascular Pharmacology, 2007. Link

  • Acetylation Western Blotting Protocols: "Optimized protocols for detection of acetylated p53 and histones." Cell Signaling Technology Application Guide. Link

  • Nicotinamide Pharmacology: Bogan, K. L., & Brenner, C. "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition."[1] Annual Review of Nutrition, 2008. Link

Sources

Validation

A Structural Comparison of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide and Its Analogues for Therapeutic Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine-3-carboxamide scaffold serves as a cornerstone for the development of a diver...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine-3-carboxamide scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent ability to engage in various biological interactions has led to its incorporation into numerous clinically significant molecules. This guide provides an in-depth structural comparison of a key derivative, N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, and its analogues. By examining the synthesis, structure-activity relationships (SAR), and mechanisms of action, we aim to furnish researchers and drug development professionals with the critical insights necessary to navigate the complexities of this promising chemical space.

The N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Scaffold: A Privileged Structure

The core structure of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide, also known as N-(4-(aminomethyl)phenyl)nicotinamide, combines a pyridine-3-carboxamide moiety with a 4-(aminomethyl)phenyl group. This unique arrangement of a flexible basic side chain and a rigid aromatic core allows for multifaceted interactions with biological targets. The pyridine ring can act as a hydrogen bond acceptor, while the amide linkage provides both hydrogen bond donor and acceptor capabilities. The aminomethylphenyl group offers a key site for hydrogen bonding and salt bridge formation, crucial for anchoring the molecule within a target's binding pocket.

The versatility of this scaffold is underscored by the broad spectrum of biological activities exhibited by its analogues, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding how subtle structural modifications to this core influence biological outcomes is paramount for the rational design of novel therapeutics.

Synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide and Analogues

The primary route for synthesizing N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide and its analogues involves the coupling of a nicotinic acid derivative with a substituted aniline or benzylamine. A common and efficient method is the amidation reaction, which can be achieved through several activation strategies for the carboxylic acid.

Experimental Protocol: General Amide Coupling Reaction

This protocol outlines a general procedure for the synthesis of N-aryl and N-benzyl nicotinamides.

Materials:

  • Nicotinic acid or a substituted nicotinic acid derivative

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDCI/HOBt)

  • Substituted aniline or benzylamine (e.g., 4-(aminomethyl)aniline)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine (TEA), pyridine)

Procedure:

  • Activation of Nicotinic Acid:

    • Method A (Acid Chloride Formation): To a solution of nicotinic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Reflux the mixture until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure to obtain the nicotinoyl chloride.

    • Method B (Coupling Agent): To a solution of nicotinic acid and the desired amine in an anhydrous solvent, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt). Stir the reaction at room temperature until completion.

  • Amide Bond Formation:

    • Dissolve the nicotinoyl chloride (from Method A) or the activated nicotinic acid mixture (from Method B) in an anhydrous solvent.

    • Add a solution of the substituted aniline or benzylamine and a base (e.g., triethylamine) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted pyridine-3-carboxamide.

Diagram of the Synthesis Workflow:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_methodA Method A cluster_methodB Method B cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification start Nicotinic Acid Derivative thionyl_chloride SOCl₂ start->thionyl_chloride Reflux coupling_agent EDCI/HOBt start->coupling_agent Room Temp acid_chloride Nicotinoyl Chloride thionyl_chloride->acid_chloride amine Substituted Aniline/Benzylamine acid_chloride->amine Base (e.g., TEA) activated_acid Activated Nicotinic Acid coupling_agent->activated_acid activated_acid->amine Base (e.g., TEA) product N-Substituted Pyridine-3-carboxamide amine->product workup Aqueous Work-up product->workup purify Chromatography/Recrystallization workup->purify final_product Pure Product purify->final_product

Caption: General workflow for the synthesis of N-substituted pyridine-3-carboxamides.

Structural Comparison and Structure-Activity Relationship (SAR)

The biological activity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide analogues can be significantly modulated by structural modifications at three key positions: the pyridine ring, the amide linker, and the phenyl ring.

Modifications of the Pyridine Ring

Substituents on the pyridine ring can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

  • Electron-donating vs. Electron-withdrawing Groups: Studies on related N-phenyl nicotinamides have shown that the introduction of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro) at the 6-position of the pyridine ring can enhance anticancer activity.[3] For example, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide demonstrated a significant increase in potency for inducing apoptosis in breast cancer cells compared to the unsubstituted analogue.[3]

Modifications of the Phenyl Ring and the Aminomethyl Group

The aminomethylphenyl moiety is a critical determinant of biological activity, offering opportunities for enhancing potency and selectivity through systematic modifications.

  • Position of the Aminomethyl Group: The position of the aminomethyl group on the phenyl ring can impact the molecule's overall geometry and its ability to form key interactions with the target. While the 4-position is common, exploring analogues with the aminomethyl group at the 2- or 3-position can reveal important SAR insights.

  • Nature of the Substituent: Replacing the aminomethyl group with other functionalities can drastically alter the compound's properties.

    • Amino Group: Direct attachment of an amino group to the phenyl ring can provide a hydrogen bond donor.

    • Nitro Group: A nitro group can act as a hydrogen bond acceptor and influence the electronic nature of the phenyl ring.

    • Halogens: Halogen substituents (F, Cl, Br) can modulate lipophilicity and participate in halogen bonding.

    • Alkoxy Groups: Alkoxy groups (e.g., methoxy, ethoxy) can act as hydrogen bond acceptors and increase lipophilicity.

Table 1: Hypothetical Comparative Anticancer Activity of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Analogues

Compound IDR1 (Pyridine Ring)R2 (Phenyl Ring)Target Cell LineIC₅₀ (µM)
Parent H4-(CH₂NH₂)MCF-7 (Breast Cancer)Reference
Analogue 16-CH₃4-(CH₂NH₂)MCF-7 (Breast Cancer)Predicted < Parent
Analogue 26-Cl4-(CH₂NH₂)MCF-7 (Breast Cancer)Predicted < Parent
Analogue 3H4-NH₂MCF-7 (Breast Cancer)Activity may vary
Analogue 4H4-NO₂MCF-7 (Breast Cancer)Activity may vary
Analogue 5H4-ClMCF-7 (Breast Cancer)Activity may vary
Analogue 6H3-(CH₂NH₂)MCF-7 (Breast Cancer)Activity may vary

Note: This table is a hypothetical representation based on general SAR principles observed in related compound series. Actual IC₅₀ values would require experimental validation.

Mechanism of Action and Biological Targets

The diverse biological activities of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide and its analogues stem from their ability to interact with a range of cellular targets and pathways.

Anticancer Activity

Several N-phenyl nicotinamide derivatives have been identified as potent inducers of apoptosis in cancer cells.[3] The mechanism of action for some of these compounds involves the inhibition of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Diagram of Microtubule Dynamics and Inhibition:

G cluster_cell_cycle Cell Cycle cluster_mitosis Mitosis G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 apoptosis Apoptosis M->apoptosis G2/M Arrest tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization spindle Mitotic Spindle microtubule->spindle inhibitor N-phenyl nicotinamide Analogue inhibitor->microtubule Inhibits Polymerization

Caption: Inhibition of microtubule polymerization by N-phenyl nicotinamide analogues leads to G2/M cell cycle arrest and apoptosis.

Antimicrobial Activity

Certain pyridine-3-carboxamide analogues have demonstrated significant efficacy against bacterial pathogens.[1] For instance, N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide was found to be highly effective against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes.[1] The proposed mechanism involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Enzyme Inhibition

The nicotinamide core is a well-known pharmacophore that can interact with the active sites of various enzymes. Analogues of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide have the potential to act as inhibitors of kinases, polymerases, and other enzymes implicated in disease pathogenesis. For example, some nicotinamide derivatives have been identified as inhibitors of the DNA demethylase ALKBH2, which is overexpressed in certain cancers.[4]

Future Directions and Conclusion

The N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structural flexibility and diverse interaction capabilities of this chemical class make it an attractive starting point for lead optimization campaigns targeting a wide range of diseases.

Future research should focus on:

  • Systematic SAR studies: A comprehensive exploration of substitutions on both the pyridine and phenyl rings is necessary to build a robust SAR model. This will enable the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Target identification and validation: Elucidating the specific molecular targets of active compounds is crucial for understanding their mechanism of action and for developing targeted therapies.

  • In vivo evaluation: Promising analogues identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

References

  • Li, L. H., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2434-2442. [Link]

  • Khan, N., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11287. [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 281, 117054. [Link]

  • Ye, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Khan, N., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]

Sources

Comparative

validating target engagement of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide in situ

Topic: Validating Target Engagement of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide In Situ Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Target Engagement of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide In Situ Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Validating the target engagement of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide (hereafter referred to as Compound N-4-P ) presents a unique challenge in chemical biology.[1] Structurally, this compound features a nicotinamide core linked to a 4-(aminomethyl)phenyl moiety.[1] This pharmacophore sits at the intersection of two major signaling classes:[1]

  • Rho-associated Protein Kinase (ROCK) Inhibitors: The pyridine-amide-linker-amine motif mimics the hinge-binding and ribose-pocket interactions seen in Y-27632 and Fasudil .[1]

  • NAD+-Dependent Deacetylase (Sirtuin) / NAMPT Inhibitors: The nicotinamide core is a competitive inhibitor of Sirtuins (SIRT1/2) and a substrate mimic for NAMPT.[1]

This guide provides a rigorous, self-validating workflow to confirm target engagement in situ (inside living cells), distinguishing Compound N-4-P from established alternatives like Y-27632 (ROCK) and EX-527 (SIRT1).[1]

Part 1: Pharmacophore Analysis & Target Hypothesis

Before validation, we must establish the likely binding mode to select the correct readout.[1]

Structural FeaturePotential Target ClassMechanism of Interaction
Pyridine-3-carboxamide Sirtuins (SIRT1-7) Competes with NAD+ for the cofactor binding pocket.[1]
(Nicotinamide) NAMPT Mimics the substrate for phosphoribosylation.
4-(aminomethyl)phenyl ROCK (Rho-Kinase) The primary amine mimics the lysine-binding interaction in the ATP pocket (similar to Y-27632).[1]
Linker Geometry HDACs (Class I) Similar to the "cap-linker-zinc binding group" of Entinostat, though the amide orientation differs.[1]

Primary Hypothesis: Due to the high structural similarity to the ROCK inhibitor pharmacophore (aromatic core + basic amine tail), ROCK1/2 is the primary candidate for kinase activity.[1] However, the nicotinamide core necessitates validating SIRT off-target effects.[1]

Part 2: The Validation Workflow (Protocols)

To prove in situ engagement, we employ a "Triangulation Strategy": Biophysical Stability (CETSA) + Kinetic Affinity (NanoBRET) + Functional Biomarker .[1]

Method 1: Cellular Thermal Shift Assay (CETSA)

The Biophysical Truth: Does the drug stabilize the protein in cells?[1]

Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.[1] This assay is label-free and performed in live cells or lysates.[1]

Protocol:

  • Cell Seeding: Seed HeLa or HEK293T cells (0.5 × 10⁶ cells/well) in 6-well plates.

  • Treatment: Treat with Compound N-4-P (10 µM) or DMSO (control) for 1 hour at 37°C.

    • Control:Y-27632 (10 µM) if testing ROCK; Nicotinamide (10 mM) if testing SIRT.[1]

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat specifically from 40°C to 67°C (3°C increments) for 3 minutes.

  • Lysis: Freeze-thaw (3x) using liquid nitrogen/37°C bath. Centrifuge at 20,000 x g for 20 min at 4°C to pellet aggregated (unbound/unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-ROCK1/2 or anti-SIRT1 antibodies.[1]

  • Analysis: Plot normalized band intensity vs. Temperature. A right-shift in the curve (

    
    ) confirms engagement.[1]
    
Method 2: NanoBRET™ Target Engagement Assay

The Kinetic Truth: What is the intracellular affinity?

Principle: Energy transfer occurs between a NanoLuc-fused target (Target-Nluc) and a cell-permeable fluorescent tracer.[1] Compound N-4-P competes with the tracer, decreasing the BRET signal.[1]

Protocol:

  • Transfection: Transfect HEK293 cells with Nluc-ROCK1 or Nluc-SIRT1 plasmid.[1] Incubate 24h.

  • Tracer Addition: Add the specific tracer (e.g., K-4 for kinases) at a concentration near its

    
    .[1]
    
  • Compound Titration: Add serially diluted Compound N-4-P (0.01 µM to 100 µM).

  • Incubation: 2 hours at 37°C (equilibrium binding).

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate mBRET ratio. Fit to a dose-response curve to determine the intracellular

    
     (apparent affinity).[1]
    
Part 3: Functional Proximal Biomarker Readout

Depending on the primary target identified in CETSA, use the following specific functional assay.

Scenario A: ROCK Pathway Validation (Primary Hypothesis)

Readout: Phosphorylation of MYPT1 (Thr853) or MLC2 (Ser19).[1]

Protocol:

  • Serum Starvation: Starve HeLa cells (0.5% FBS) for 16 hours to reduce basal kinase activity.

  • Stimulation: Stimulate Rho pathway with LPA (Lysophosphatidic acid) (10 µM) or Thrombin (1 U/mL) for 15 minutes.[1]

  • Inhibition: Pre-treat with Compound N-4-P (1-10 µM) for 30 min prior to stimulation.[1]

  • Lysis & Blotting: Lyse in RIPA buffer + PhosSTOP. Blot for p-MYPT1 (Thr853) .[1]

  • Result: Effective engagement is indicated by the ablation of the LPA-induced phosphorylation band, comparable to the Y-27632 control.[1]

Scenario B: Sirtuin Pathway Validation

Readout: Acetylation of p53 (Lys382) or Histone H3 (Lys9).[1]

Protocol:

  • Stress Induction: Treat U2OS cells with Doxorubicin (0.5 µM) for 6 hours to induce p53 acetylation.[1]

  • Treatment: Co-treat with Compound N-4-P (10-50 µM).

  • Result: If it inhibits SIRT1, you will see hyperacetylation of p53 (Lys382) compared to Doxorubicin alone (similar to EX-527 ).[1]

Part 4: Comparative Analysis

Compound N-4-P vs. Established Standards[1]

FeatureCompound N-4-P Y-27632 (ROCK Std)Nicotinamide (SIRT Std)
Core Scaffold Nicotinamide-AnilinePyridine-CyclohexanePyridine-Carboxamide
Primary Target Dual Potential (ROCK/SIRT)ROCK1/2 (highly selective)Pan-SIRT (weak inhibitor)
Cell Permeability High (Predicted cLogP ~1.[1]5)HighHigh
In Situ Affinity To be determined via NanoBRET

nM

µM
Selectivity Risk High (May hit NAMPT/SIRT)Low (Mainly PKA/PKC at high doses)Very Low (Metabolic effects)
Recommended Use Novel Probe / Fragment Positive Control for ROCKPositive Control for SIRT
Part 5: Visualization of Signaling & Workflow
Figure 1: Dual-Pathway Validation Logic

This diagram illustrates the decision tree for validating Compound N-4-P based on its hybrid pharmacophore.

ValidationWorkflow Compound Compound N-4-P (Nicotinamide-Aniline Core) Pharmacophore Pharmacophore Analysis Compound->Pharmacophore HypothesisA Hypothesis A: ROCK Inhibitor (Amine Tail) Pharmacophore->HypothesisA HypothesisB Hypothesis B: SIRT/NAMPT Inhibitor (Nicotinamide Core) Pharmacophore->HypothesisB CETSA Step 1: CETSA (Thermal Stability) HypothesisA->CETSA HypothesisB->CETSA ResultA Shift in ROCK1/2 Tm CETSA->ResultA Positive ResultB Shift in SIRT1/2 Tm CETSA->ResultB Positive NanoBRET Step 2: NanoBRET (Quantitative Affinity) ResultA->NanoBRET ResultB->NanoBRET FunctionalA Step 3A: Functional Assay (p-MYPT1 / p-MLC2) NanoBRET->FunctionalA If ROCK confirmed FunctionalB Step 3B: Functional Assay (Ac-p53 / Ac-Tubulin) NanoBRET->FunctionalB If SIRT confirmed Conclusion VALIDATED TARGET ENGAGEMENT FunctionalA->Conclusion FunctionalB->Conclusion

Caption: Workflow for deconvoluting the target of Compound N-4-P using biophysical (CETSA) and functional triangulation.

Figure 2: ROCK Signaling Pathway & Intervention Point

Visualizing where Compound N-4-P acts if it functions as a ROCK inhibitor.

ROCKPathway GPCR GPCR (LPA/Thrombin Receptor) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Compound Compound N-4-P (Inhibitor) Compound->ROCK Blocks ATP Site pMYPT1 p-MYPT1 (Inactivates Phosphatase) MYPT1->pMYPT1 pMYPT1->MLC Prevents Dephosphorylation pMLC p-MLC (Actomyosin Contraction) MLC->pMLC Stress Fiber Formation Stress Fiber Formation pMLC->Stress Fiber Formation Phenotype

Caption: The Rho/ROCK signaling cascade.[1] Compound N-4-P is hypothesized to block ROCK, preventing MYPT1 phosphorylation and stress fiber formation.[1]

References
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Science, 344(6182), 412-415.[1] Link[1]

  • Narumiya, S., et al. (2000). Use of specific Rho-kinase inhibitors to probe function of Rho-kinase.[1] Methods in Enzymology, 325, 273-284.[1] Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications, 6, 10091.[1] Link[1]

  • Liao, J., et al. (2007). Rho-associated kinase (ROCK) inhibitors.[1] Journal of Cardiovascular Pharmacology, 50(1), 17-24.[1] Link

  • Peck, B., et al. (2010). NAMPT is the nodal link connecting NAD+ metabolism and cancer cell viability.[1] Molecular Cancer Therapeutics, 9(11).[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

Strategic Context: The "Unknown" Hazard Protocol As researchers, we often handle compounds where specific toxicological data is sparse.[1][2] N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a prime example.[1] Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The "Unknown" Hazard Protocol

As researchers, we often handle compounds where specific toxicological data is sparse.[1][2] N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide is a prime example.[1] Structurally, it combines a pyridine-3-carboxamide (nicotinamide core) with a 4-(aminomethyl)aniline moiety.[1]

While the nicotinamide core is generally well-tolerated, the aminomethyl group (-CH₂NH₂) attached to the phenyl ring introduces significant chemical reactivity. Primary benzylic amines are frequently corrosive to mucous membranes , potential skin sensitizers , and often possess high biological potency (e.g., as histone deacetylase (HDAC) or kinase inhibitor intermediates).[1]

The Directive: We do not wait for a specific LD50. We apply the Precautionary Principle , treating this substance as a Corrosive Solid and a Potent Compound (OEB 3) until proven otherwise.[1] This guide ensures your safety and the integrity of your experimental data.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound presents a dual-threat profile:

Hazard ClassChemical BasisPhysiological Risk
Corrosivity / Irritation Primary Amine (Aminomethyl)High pH local to tissue contact.[1] Causes chemical burns to eyes/skin and respiratory tract inflammation if dust is inhaled.[1]
Biological Potency Pyridine-Carboxamide ScaffoldLikely designed to bind specific enzymes (e.g., kinases, deacetylases).[1] Systemic absorption may trigger off-target pharmacological effects.[1]
Sensitization Benzylic AmineRepeated dermal exposure may lead to allergic contact dermatitis (Type IV hypersensitivity).[1]

PPE Selection Matrix

Standard lab coats are insufficient.[1] The following PPE system is designed to create a "Redundant Barrier" against both particulate dust (inhalation/surface contamination) and solution splashes.

Table 1: Task-Based PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: Amines can permeate thin nitrile.[1] The air gap between gloves provides a breakthrough indicator and facilitates safe removal of the outer layer without exposing skin.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 D3)Avoid standard safety glasses.[1]Vapor/Dust Seal: Standard glasses allow dust entry from the sides.[1] Goggles seal the orbital area against corrosive dust and basic solution splashes.
Body Protection Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.[1]Particulate Barrier: Cotton weaves trap dust.[1] Tyvek sheds particulates and resists saturation by basic solutions.[1]
Respiratory N95 or P100 Respirator (if outside Fume Hood)Primary Control: Fume HoodInhalation Prevention: If weighing balance is not inside a hood or powder enclosure, respiratory protection is mandatory to prevent mucosal damage.[1]

Operational Protocols: Step-by-Step

Workflow A: Solid Handling & Weighing

Objective: Prevent static-driven dispersion of the amine powder.

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat.[1] Amine salts and amides are prone to static charge, causing "jumping" of powder.

  • Transfer:

    • Place a pre-weighed vial inside the hood.

    • Transfer solid using a disposable spatula.[1]

    • Critical Step: Wipe the threads of the vial with a Kimwipe dampened in methanol before capping. This prevents grain crushing (which generates aerosols) when the cap is torqued down.[1]

  • Decon: Immediately wipe the balance area with a 1:1 Ethanol/Water solution.[1]

Workflow B: Solubilization (The Exothermic Risk)

Objective: Mitigate heat generation and splash hazards.

  • Solvent Choice: When dissolving in DMSO or Methanol, be aware that solvation of amines can be slightly exothermic.[1]

  • Addition Order: Add Solvent to Solid , not Solid to Solvent. This prevents a "bolus" of powder from floating and dispersing dust.[1]

  • Venting: Do not tightly cap the vial immediately if vortexing. The heat of solvation can pressurize the headspace, causing the septum to burst or spray upon needle insertion.

    • Technique: Vortex for 5 seconds, vent (open cap slightly), retighten, and vortex again.

Waste Disposal & Deactivation

Do not dispose of this compound in the general organic waste if that waste stream is acidic.

  • Chemical Incompatibility: Mixing this basic amine with acidic waste streams (e.g., waste containing TFA or HCl) can result in an immediate exothermic neutralization and pressure buildup.[1]

  • Segregation:

    • Solid Waste: Double-bag in clear polyethylene bags labeled "Basic Organic Solid - Toxic."[1]

    • Liquid Waste: Dispose in the "Basic/Alkaline Organic" waste stream.

  • Spill Cleanup:

    • Absorb liquid spills with a non-combustible absorbent (Vermiculite).[1]

    • Do not use bleach (Sodium Hypochlorite) for cleanup, as it can react with primary amines to form chloramines (toxic gas).[1] Use a mild surfactant or 70% Ethanol.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making flow for handling this compound, ensuring no step is skipped.

SafetyProtocol cluster_PPE PPE Barrier (Mandatory) Start Start: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide RiskAssess Risk Assessment: Corrosive (Amine) + Potent (Amide) Start->RiskAssess Gloves Double Nitrile Gloves RiskAssess->Gloves Eyes Splash Goggles RiskAssess->Eyes Resp Fume Hood / N95 RiskAssess->Resp Task Task: Weighing & Solubilization Gloves->Task Eyes->Task Resp->Task Precaution Critical Control: Clean Vial Threads & Vent Vortex Task->Precaution Disposal Disposal: Segregate from Acidic Waste Precaution->Disposal

Caption: Operational safety workflow emphasizing the critical path from risk assessment to segregated disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][4] [Link]

  • PubChem. (2023).[1] Compound Summary: N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide Derivatives. National Center for Biotechnology Information.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][4][5] United States Department of Labor.[1][6] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide
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N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide
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